molecular formula C6H12OS B1293892 S-Methyl 2-methylbutanethioate CAS No. 42075-45-6

S-Methyl 2-methylbutanethioate

Cat. No.: B1293892
CAS No.: 42075-45-6
M. Wt: 132.23 g/mol
InChI Key: IAMIOPHEADLKFT-UHFFFAOYSA-N
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Description

S-Methyl 2-methylbutanethioate ( 42075-45-6) is a volatile sulfur compound (VSC) of significant interest in flavor and fragrance research. It is a colorless liquid with the molecular formula C6H12OS and a molecular weight of 132.22 g/mol . This compound is a nature-identical flavor substance, identified as a volatile component contributing to the complex aroma profiles of fruits. Notably, it has been identified in varieties of muskmelon, such as Galia and cantaloupe, contributing to the overall fruit flavor . Its significance is highlighted by its inclusion in the JECFA (Joint FAO/WHO Expert Committee on Food Additives) database as a flavoring agent (JECFA No. 486) and its assignment of FEMA number 3708 . A key area of research involves the compound's chiral properties. Studies indicate that the sensory profile of this compound is highly dependent on its stereoisomer. The (R)-enantiomer is reported to have a beautiful, fresh, strong, and unique odor reminiscent of passion fruit, while the racemic mixture has a less intense odor with slight off-notes . This makes it a valuable compound for investigating structure-activity relationships and for developing high-impact, authentic tropical fruit flavorings and fragrances . Researchers utilize this compound in studies focusing on the biosynthesis of branched-chain volatiles (BCVs) in fruits, which are often derived from branched-chain amino acids like isoleucine . Its application extends to the formulation of flavors and fragrances for beverages, foods, and perfumes, as well as in sensory and analytical chemistry to understand the role of trace sulfur compounds in natural products . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-methyl 2-methylbutanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-4-5(2)6(7)8-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMIOPHEADLKFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90866076
Record name S-Methyl 2-methylbutanethioate
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Molecular Weight

132.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid
Record name S-Methyl 2-methylbutanethioate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/114/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

insoluble in water; soluble in fats and alcohols
Record name S-Methyl 2-methylbutanethioate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/114/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.028-1.035
Record name S-Methyl 2-methylbutanethioate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/114/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

42075-45-6
Record name S-Methyl 2-methylbutanethioate
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Record name S-Methyl 2-methylbutanethioate
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Record name S-Methyl 2-methylbutanethioate
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Record name S-methyl 2-methylbutanethioate
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Record name S-METHYL 2-METHYLBUTANETHIOATE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/251520LC0C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Guide: NMR Analysis of S-Methyl 2-methylbutanethioate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

S-Methyl 2-methylbutanethioate (CAS: 42075-45-6) is a volatile thioester widely utilized in flavor chemistry for its characteristic fruity, cheesy, and berry-like nuances.[1][2][3] Its analysis presents specific challenges due to the thioester functionality (which shifts carbonyl resonances significantly compared to oxygen-esters) and the chiral center at C2 , which induces magnetic non-equivalence (diastereotopicity) in the adjacent methylene protons.

This guide provides a rigorous, self-validating framework for the structural elucidation of this compound using 1D and 2D NMR spectroscopy. It is designed for researchers requiring absolute confirmation of molecular identity and purity.

Part 1: Structural Anatomy & Stereochemical Logic

Before acquiring data, one must understand the magnetic environment. The molecule consists of a 2-methylbutanoyl backbone linked to a thiomethyl group.

The Chiral "Watchtower" (C2)

The carbon at position 2 (C2) is a chiral center (R/S). This stereocenter breaks the symmetry of the molecule, rendering the two protons on C3 (the methylene group) diastereotopic .[4]

  • Implication: They will not appear as a simple quartet or triplet. They will appear as two distinct complex multiplets, potentially with different chemical shifts (

    
    ).
    
  • Diagnostic Value: If C3 appears as a simple quartet, the structure is likely incorrect (e.g., missing the C2-methyl group).

The Thioester Shift

The substitution of Oxygen with Sulfur in the carbonyl linkage (


 vs 

) dramatically affects the carbonyl carbon's chemical shift due to the lower electronegativity and different resonance contributions of sulfur.
  • Implication: The carbonyl signal will appear downfield of standard esters, typically in the 195–205 ppm range (closer to ketones).

Part 2: 1H NMR Characterization (Proton Assignment)

Solvent: Chloroform-


 (

) is standard. Alternative: Benzene-

(

) is recommended if aliphatic multiplets overlap, as the magnetic anisotropy of the benzene ring often resolves the C2-H and C3-H signals.
Predicted Chemical Shift Table ( )
PositionGroupTypeShift (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

, ppm)
Multiplicity

Coupling (Hz)
Interpretation
S-Me

Methyl2.25 – 2.30 Singlet (s)-Diagnostic: Distinctive singlet, deshielded by S and C=O.
2

Methine2.50 – 2.65Sextet (m)~7.0Coupled to C2-Me and C3-

.
3

Methylene1.40 – 1.70Multiplet (m)ComplexDiastereotopic: Two distinct environments due to C2 chirality.
2-Me

Methyl1.10 – 1.20Doublet (d)~7.0Coupled to C2-H.
4

Methyl0.85 – 0.95Triplet (t)~7.4Terminal methyl, coupled to C3.[5]
Detailed Analysis of the "Fingerprint" Region
  • The S-Methyl Singlet (2.3 ppm): This is the anchor signal. In a standard oxygen ester (Methyl 2-methylbutanoate), the

    
     would appear near 3.65 ppm . The upfield shift to 2.3 ppm  confirms the 
    
    
    
    connectivity.
  • The Diastereotopic Methylene (C3): Do not integrate the 1.4–1.7 ppm region as a single block without inspection. High-field instruments (500 MHz+) will resolve this into two separate multiplets. This confirms the integrity of the chiral center at C2.

Part 3: 13C NMR & DEPT Analysis

The Carbon-13 spectrum provides the definitive proof of the functional group.

Key Resonance Table
CarbonTypeShift (

, ppm)
DEPT-135 PhaseNotes
C=O Carbonyl202.0 – 204.0 InvisibleCritical Proof: Thioesters resonate ~30 ppm downfield of O-esters (~176 ppm).
C2 Methine49.0 – 51.0Up (+)Alpha to carbonyl; deshielded.
C3 Methylene26.0 – 28.0Down (-)Inverted in DEPT-135.
2-Me Methyl16.0 – 18.0Up (+)Branch methyl.
C4 Methyl11.0 – 12.0Up (+)Terminal methyl.
S-Me Methyl11.5 – 13.0 Up (+)Diagnostic: S-Methyl carbons are highly shielded compared to O-Methyl (~51 ppm).

Validation Check: If you observe a carbonyl peak at 175 ppm, your sample has likely hydrolyzed or transesterified to the oxygen analog. If the peak is at 203 ppm, the thioester is intact.

Part 4: 2D NMR Connectivity (The Validation Map)

To prove the structure unequivocally, one must correlate the "parts" via Heteronuclear Multiple Bond Correlation (HMBC).

Workflow Diagram (DOT)

The following diagram illustrates the critical HMBC correlations required to confirm the linkage between the S-Methyl group, the Carbonyl, and the backbone.

G S_Me S-Methyl (H) ~2.3 ppm CO C=O (C) ~203 ppm S_Me->CO HMBC (Strong) Defines Thioester S_Me_C S-Me (C) ~12 ppm S_Me->S_Me_C HSQC Direct Bond C2_H C2 Methine (H) ~2.55 ppm C2_H->CO HMBC Links Backbone C2 C2 (C) ~50 ppm C2_H->C2 HSQC C2_H->S_Me_C HMBC (Weak/Rare) Long Range

Figure 1: Critical HMBC (green solid) and HSQC (grey dashed) correlations. The convergence of the S-Methyl proton and C2 proton correlations onto the same Carbonyl carbon (203 ppm) is the definitive structural proof.

Part 5: Experimental Protocol

Sample Preparation
  • Mass: Dissolve 10–20 mg of sample in 0.6 mL of solvent.

  • Solvent:

    
     (99.8% D) + 0.03% TMS (v/v).
    
  • Tube: High-quality 5mm NMR tube (Class A or B) to prevent shimming errors.

  • Filtration: If the liquid is cloudy, filter through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. Particulates degrade line shape.

Acquisition Parameters (Standard 400/500 MHz)
  • Temperature: 298 K (25°C).

  • 1H NMR:

    • Spectral Width: -1 to 14 ppm.

    • Relaxation Delay (d1):

      
       2.0 seconds (ensure accurate integration of methyls).
      
    • Scans: 16 (sufficient for >10mg).

  • 13C NMR:

    • Spectral Width: -10 to 220 ppm (must capture the 203 ppm carbonyl).

    • Relaxation Delay: 2.0 seconds.

    • Scans: 512–1024 (thioester carbonyls have long T1 relaxation times; ensure d1 is sufficient or increase scans).

System Suitability Test (SST)

Before accepting data:

  • TMS Line Width: Must be < 0.5 Hz.

  • Solvent Satellites:

    
     satellites of the 
    
    
    
    peak (7.26 ppm) should be clearly visible and symmetrical.
  • Integration Check: The integral of the S-Me singlet (3H) must match the C4-Me triplet (3H) within ±5%.

Part 6: Quality Control & Impurity Profiling

Thioesters are susceptible to hydrolysis and oxidation. Watch for these specific impurity signals:

ImpurityOriginMarker Signal (1H)Marker Signal (13C)
2-Methylbutanoic Acid HydrolysisBroad singlet >10 ppm (COOH)C=O shifts to ~183 ppm
Methanethiol / Disulfide Hydrolysis/OxidationS-Me singlet shifts to ~2.1 ppm-
S-Methyl 2-methylbutanoate IsomerizationO-Me singlet at ~3.7 ppmC=O shifts to ~176 ppm

References

  • Thioester Carbonyl Shifts

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Establishes thioester carbonyl range at 190-205 ppm).[6]

    • - Search for this compound (CAS 42075-45-6).

  • Diastereotopicity in 2-Methylbutane Derivatives

    • Master Organic Chemistry. (2022).[4][5] Diastereotopic Protons in 1H NMR Spectroscopy. Link

  • General Thioester Synthesis & Characterization

    • Thottumkara, A. P., et al. (2013).[7] Carbocyclization of Unsaturated Thioesters. Supplementary Information, Royal Society of Chemistry.[7] (Provides comparative experimental NMR data for similar thioesters). Link

  • Flavor Compound Data

    • The Good Scents Company. This compound. Link

Sources

Technical Guide: Mass Spectrometry Profiling of S-Methyl 2-methylbutanethioate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

S-Methyl 2-methylbutanethioate (CAS: 42075-45-6) is a potent volatile thioester contributing to the organoleptic profiles of surface-ripened cheeses and tropical fruits (e.g., durian, strawberries). Its detection is critical in flavor chemistry and fermentation monitoring. However, it presents a significant analytical challenge due to its isobaric similarity to S-methyl 3-methylbutanethioate (S-methyl thioisovalerate). This guide provides a definitive mass spectrometry (MS) profiling workflow, focusing on electron ionization (EI) fragmentation logic, retention indices, and self-validating identification protocols.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

PropertySpecification
IUPAC Name This compound
Common Name S-Methyl 2-methylthiobutyrate
CAS Number 42075-45-6
Molecular Formula C₆H₁₂OS
Molecular Weight 132.22 g/mol
Structure sec-Butyl backbone attached to a thiomethyl ester group
Chirality Contains one stereocenter at C2; exists as (R) and (S) enantiomers.
Odor Threshold Extremely low (ppb range); described as cheesy, fruity, sulfurous.

Mass Spectrometry Profiling (EI, 70 eV)

The identification of this compound relies on distinguishing its fragmentation pattern from its structural isomer, S-methyl 3-methylbutanethioate.

Fragmentation Mechanism

The fragmentation is driven by the lability of the C–S bond (alpha-cleavage) and the stability of the resulting carbocations.

  • Molecular Ion (

    
    ):  Observable at 
    
    
    
    132
    , typically of low to moderate intensity.
  • Alpha-Cleavage (Acylium Formation): The bond between the carbonyl carbon and the sulfur atom breaks, expelling the thiomethyl radical (

    
    ). This yields the 2-methylbutanoyl cation at 
    
    
    
    85
    .
  • Decarbonylation: The acylium ion (

    
     85) ejects carbon monoxide (CO, 28 Da) to form the sec-butyl carbocation at 
    
    
    
    57
    . This is often the base peak or second most intense peak.
  • Thiomethyl Ion: A direct cleavage can also yield the methylthio cation at

    
     47 , a diagnostic marker for S-methyl esters.
    
Diagnostic Ion Table
m/zIon IdentityOrigin / MechanismRelative Intensity (Approx)
132

Molecular Ion5–15%
85

Acylium Ion (Loss of

)
60–90%
57

sec-Butyl Cation (Loss of CO from 85)100% (Base Peak)
47

Thiomethyl Cation20–40%
41

Propenyl Cation (Rearrangement)30–50%
29

Ethyl Cation20–30%
Isomer Differentiation (Critical)

The distinction between the 2-methyl and 3-methyl isomers is subtle but chemically grounded:

  • 2-Methyl Isomer (Target): The alkyl chain is a sec-butyl group. It possesses an ethyl branch.[1][2] Fragmentation yields a clearer

    
     29  (ethyl) signal.
    
  • 3-Methyl Isomer (Isovalerate): The alkyl chain is an isobutyl group. It possesses a terminal isopropyl split. This typically yields a stronger

    
     43  (isopropyl) signal relative to 
    
    
    
    29.
Fragmentation Pathway Diagram

Fragmentation cluster_diff Differentiation Logic M Molecular Ion [M]+ m/z 132 Acylium Acylium Ion [C5H9O]+ m/z 85 M->Acylium - SMe (47 Da) Alpha Cleavage Thiomethyl Thiomethyl [CH3S]+ m/z 47 M->Thiomethyl C-S Cleavage Alkyl sec-Butyl Cation [C4H9]+ m/z 57 Acylium->Alkyl - CO (28 Da) Decarbonylation Ethyl Ethyl Cation [C2H5]+ m/z 29 Alkyl->Ethyl Fragmentation

Figure 1: EI Fragmentation pathway of this compound highlighting the formation of the base peak (m/z 57).

Chromatographic Behavior[5][10]

Retention Indices (RI) are essential for confirmation, as mass spectra of thioester isomers are highly similar.

Stationary PhaseEstimated RI RangeReference Standard
Non-Polar (DB-5, SE-30) 915 – 935 n-Alkanes
Polar (DB-Wax, FFAP) 1250 – 1280 n-Alkanes

Note: The 2-methyl isomer typically elutes slightly before the straight-chain S-methyl pentanethioate (RI ~980 on DB-5) due to branching.

Experimental Protocol: Synthesis & Analysis

To ensure data integrity, researchers should synthesize a reference standard if a commercial library match is ambiguous. This protocol ensures a self-validating system.

Micro-Scale Synthesis (In-Situ)

Objective: Generate an authentic standard to verify Retention Time (RT) and Mass Spectrum.

  • Reagents: 2-Methylbutanoyl chloride (10 µL), Sodium thiomethoxide (NaSMe, 10 mg), Dichloromethane (DCM, 1 mL).

  • Reaction: In a 2 mL GC vial, add NaSMe and DCM.

  • Initiation: Add acid chloride. Cap and vortex for 30 seconds. The reaction is rapid and exothermic.

  • Work-up: Add 0.5 mL saturated NaHCO₃ to neutralize excess acid/chloride. Vortex and let layers separate.

  • Sampling: Inject 1 µL of the organic (bottom) layer.

Analytical Workflow

Workflow Sample Sample Matrix (Cheese/Fruit Extract) SPME Headspace SPME (DVB/CAR/PDMS Fiber) Sample->SPME Equilibration 40°C, 30 min GC GC Separation Column: DB-5ms or DB-Wax Prog: 40°C -> 240°C @ 5°C/min SPME->GC Desorption 250°C, 3 min MS MS Detection (EI 70eV) Scan Range: 35-250 amu GC->MS Transfer Line 240°C Data Data Processing Deconvolution & RI Calc MS->Data TIC/SIM Validation Validation Check m/z 85/57 Ratio Compare RI vs Standard Data->Validation Logic Check

Figure 2: Analytical workflow for the extraction and identification of this compound.

Quantification Parameters (SIM Mode)

For trace analysis, use Selected Ion Monitoring (SIM) to improve sensitivity and selectivity.

  • Target Ion:

    
     85 (High abundance, specific to acyl moiety).
    
  • Qualifier 1:

    
     132 (Molecular ion, confirms intact thioester).
    
  • Qualifier 2:

    
     57 (Base peak, confirms alkyl chain).
    
  • Dwell Time: 25 ms per ion.

Biosynthetic Context

Understanding the origin of this compound aids in interpreting its presence in samples.

  • Precursor: Isoleucine.

  • Pathway: Isoleucine undergoes transamination to

    
    -keto-3-methylvalerate, followed by oxidative decarboxylation to 2-methylbutanoyl-CoA. The acyl group is then transferred to methanethiol (derived from methionine) via an acyltransferase.
    
  • Significance: High levels often indicate specific bacterial activity (e.g., Brevibacterium linens in cheese rinds) or advanced ripening in climacteric fruits.

References

  • NIST Mass Spectrometry Data Center. this compound Mass Spectrum.[3][4][5][6][7] NIST Chemistry WebBook, SRD 69.[5] [Link]

  • The Good Scents Company. this compound Flavor Profile and Properties.[Link]

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

  • Leffingwell & Associates. Chirality & Odour Perception: The S-Methyl 2-methylbutanethioates.[8][Link]

Sources

Chiral Switching in Volatile Thioesters: A Technical Guide to S-Methyl 2-methylbutanethioate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of the chirality of S-Methyl 2-methylbutanethioate , focusing on its stereoselective synthesis, olfactory pharmacology, and implications for ligand-receptor interaction modeling.

Executive Summary

In the high-stakes arena of ligand discovery—whether for pharmaceutical GPCRs or high-impact flavorants—chirality remains the single most critical determinant of potency and specificity. This compound (CAS 42075-45-6) serves as a paradigmatic "chiral switch" model. While the racemate is a generic sulfurous component of cheese and hop oils, the (R)-enantiomer is a high-impact "tropical/passion fruit" vector, whereas the (S)-enantiomer is functionally silent or weak.

This guide dissects the molecular architecture, enzymatic resolution protocols, and olfactory transduction pathways that govern this phenomenon, offering a roadmap for researchers investigating stereoselective ligand-receptor interactions.

Part 1: Molecular Architecture & Stereochemical Divergence

The biological activity of this compound hinges on the C2 chiral center. Unlike simple esters, the thioester moiety introduces a distinct electron density profile and hydrophobicity (logP ~2.23) that alters receptor affinity.[1]

The Enantiomeric Profile

The structural divergence at the C2 position results in two distinct sensory phenotypes. This is not merely a nuance; it is a binary switch in efficacy.

Feature(R)-(-)-S-Methyl 2-methylbutanethioate (S)-(+)-S-Methyl 2-methylbutanethioate
Configuration (2R)(2S)
Optical Rotation Levorotatory (-)Dextrorotatory (+)
Odor Quality High Impact: Intense, fresh passion fruit, tropical, exotic.[2]Low Impact: Weak, generic, slightly onion/vegetable-like.
Odor Threshold Extremely Low (ppb range)High (Low potency)
Natural Occurrence Key note in Passiflora edulis (Passion fruit) and premium hop varieties.Minor background component in fermentation products.

Key Insight for Drug Developers: This molecule illustrates the "Eutomer/Distomer" principle found in pharmacology. The (R)-isomer is the eutomer (active), possessing the precise steric volume to trigger the conformational change in the olfactory GPCR. The (S)-isomer is the distomer (inactive/low-activity), likely failing to engage the hydrophobic sub-pocket required for receptor activation.

Part 2: The Olfactory Interface (Mechanism of Action)

The detection of this thioester is mediated by Class A Rhodopsin-like G-Protein Coupled Receptors (GPCRs) expressed in the olfactory epithelium.[1] The mechanism follows the canonical cAMP-dependent signal transduction pathway, but with strict steric gating.

Signal Transduction Pathway

The following diagram illustrates the cascade initiated by the (R)-enantiomer binding. Note the specificity at the extracellular interface.

OlfactoryPath Ligand (R)-Thioester Ligand OR Olfactory Receptor (GPCR Class A) Ligand->OR Stereoselective Binding (Hydrophobic Pocket) Gprot G_olf Protein (Heterotrimeric) OR->Gprot GDP-GTP Exchange (Conf. Change) AC Adenylate Cyclase (Type III) Gprot->AC Alpha Subunit Activation cAMP cAMP (Second Messenger) AC->cAMP ATP Hydrolysis CNG CNG Channel (Ca2+/Na+ Influx) cAMP->CNG Ligand Gating Depol Membrane Depolarization (Action Potential) CNG->Depol Ion Influx

Figure 1: Signal transduction pathway for this compound.[1][3] The (R)-enantiomer selectively stabilizes the active conformation of the GPCR.

Combinatorial Coding & Metal Ion Interaction

Recent research suggests that sulfur-containing odorants may utilize a semi-allosteric mechanism involving metal ions (often Cu²⁺ or Zn²⁺) within the receptor binding site. The thioester group (-C(=O)S-) serves as a soft ligand for these metal cofactors. The (R)-configuration positions the sulfur atom optimally to coordinate with the metal ion while the alkyl tail fits into the hydrophobic cleft. The (S)-configuration likely creates steric clash, preventing this coordination.

Part 3: Enantioselective Synthesis & Purification Protocol

To study these effects, researchers cannot rely on racemic commercial supplies. The following protocol describes a Chemo-Enzymatic Kinetic Resolution , which is superior to pure chemical synthesis for yielding high Optical Purity (OP).

The Workflow

We utilize a lipase-catalyzed esterification of the precursor acid, followed by thioesterification.

SynthesisWorkflow Racemic Start: Racemic 2-methylbutanoic acid Lipase Lipase Resolution (Candida rugosa / R. miehei) Racemic->Lipase + MeOH / Solvent Separation Separation Phase (Acid vs. Ester) Lipase->Separation PathS (S)-Ester (Enzymatically formed) Separation->PathS Hydrolysis (if needed) PathR (R)-Acid (Unreacted) Separation->PathR Extraction Conversion Activation (SOCl2 -> Acid Chloride) PathR->Conversion Thio Thioesterification (NaSMe) Conversion->Thio Final Final Product: (R)-S-Methyl 2-methylbutanethioate Thio->Final >98% ee

Figure 2: Chemo-enzymatic workflow for isolating the high-impact (R)-enantiomer.

Detailed Experimental Protocol

Objective: Isolation of (R)-S-Methyl 2-methylbutanethioate.

  • Kinetic Resolution:

    • Reagents: Racemic 2-methylbutanoic acid (1.0 eq), Methanol (1.5 eq), Candida rugosa lipase (CRL) or Rhizomucor miehei lipase.

    • Solvent: Isooctane or n-Hexane (maintain hydrophobicity to preserve enzyme activity).

    • Procedure: Incubate at 30°C with shaking. The lipase preferentially esterifies the (S)-acid to form methyl (S)-2-methylbutanoate, leaving the (R)-acid unreacted.

    • Monitoring: Monitor conversion via chiral GC until 50% conversion is reached (theoretical maximum for resolution).

  • Separation:

    • Wash the organic phase with aqueous NaHCO₃. The (S)-ester remains in the organic layer. The (R)-acid moves to the aqueous layer as the carboxylate salt.

    • Acidify the aqueous layer (HCl) and extract with ether to recover pure (R)-2-methylbutanoic acid .

  • Thioesterification:

    • Activation: Reflux (R)-acid with Thionyl Chloride (SOCl₂) for 2 hours to generate (R)-2-methylbutanoyl chloride. Remove excess SOCl₂ under vacuum.

    • Substitution: Dissolve the acid chloride in dry DCM. Add Sodium Thiomethoxide (NaSMe) at 0°C. Stir for 4 hours.

    • Purification: Quench with water, extract, and distill.

    • Validation: Verify enantiomeric excess (ee) using Chiral GC (e.g., Cyclodextrin-based column).

Part 4: Sensory Analysis & Psychophysics

The disparity in sensory perception between these enantiomers is a textbook example of "Specific Anosmia" risks in panel testing—some individuals may be anosmic to the specific musk/sulfur character, although less common with thioesters than macrocycles.

Comparative Sensory Data

The following data aggregates findings from Leffingwell and Ogura et al.

Parameter(R)-Enantiomer(S)-EnantiomerRacemate
Primary Descriptor Passion fruit, Tropical, FreshOnion, Weak, FermentedGeneric Fruity-Sulfurous
Secondary Descriptor Blackcurrant, GrapefruitCheesy, SweatyGreen, Vegetable
Detection Threshold ~0.5 - 2.0 ppb (Air)> 50 ppb (Air)~5.0 ppb (Air)
Hedonic Tone Pleasant (at low conc.)Unpleasant/NeutralMixed

Technical Note on Thresholds: The (R)-enantiomer is estimated to be 20-50x more potent than the (S)-enantiomer. In a racemic mixture, the (R) form dominates the profile, but the (S) form can introduce "noise" or "dirty" off-notes, reducing the "freshness" perceived by the olfactory bulb.

Part 5: Implications for Ligand Design

The study of this compound offers broader lessons for drug development professionals working on GPCRs:

  • Hydrophobic Packing: The methyl group at C2 in the (R)-configuration likely fills a specific hydrophobic sub-pocket (Valine/Leucine rich region) in the receptor, stabilizing the active state (Helix 3/6 movement).

  • Bioisosterism: The thioester is a bioisostere of the ester but with higher lipophilicity and different bond angles. This suggests that replacing carbonyl oxygens with sulfur in ligand design can dramatically alter potency and blood-brain barrier (BBB) permeability.

  • Chiral Purity: Just as the (S)-enantiomer dilutes the efficacy of the flavor, "distomers" in drug mixtures often contribute to off-target toxicity without therapeutic benefit.

References

  • Leffingwell, J. C. (2001). Chirality & Odour Perception: The S-Methyl 2-methylbutanethioates.

  • Ogura, M., et al. (2008).[2] Flavor Composition or Fragrance Composition, and Flavor-Improving Agents.[2] U.S. Patent Application No. 20080213451.

  • Polak, E. H., et al. (1989).[4] Sensory evidence for olfactory receptors with opposite chiral selectivity. Behavioural Brain Research, 31(3), 199-206.[4]

  • Buck, L., & Axel, R. (1991).[5] A novel multigene family may encode odorant receptors: a molecular basis for odor recognition. Cell, 65(1), 175-187.

  • Ahmed, L., et al. (2018). The role of metals in mammalian olfaction of low molecular weight organosulfur compounds.

Sources

S-Methyl 2-methylbutanethioate enantiomers and sensory properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of S-Methyl 2-methylbutanethioate , focusing on its enantiomeric divergence in sensory properties, biosynthetic origins, and protocols for synthesis and analysis.

Sensory Properties, Biosynthesis, and Analytical Resolution[1]

Part 1: Executive Summary

This compound (CAS: 42075-45-6) is a high-impact volatile sulfur compound (VSC) critical to the flavor profiles of surface-ripened cheeses (e.g., Camembert), tropical fruits (e.g., passion fruit, durian), and hop varieties.[1] Unlike simple esters, the thioester linkage confers a lower odor detection threshold (ODT) and a unique sensory duality: fruity at low concentrations and sulfurous/cheesy at high concentrations.[2]

Crucially, this molecule possesses a chiral center at the C2 position.[2] The sensory perception is highly stereoselective, with the (R)-enantiomer acting as the primary impact odorant for "tropical/passion fruit" notes, while the (S)-enantiomer is significantly weaker and lacks the characteristic fruitiness. This guide details the mechanisms, synthesis, and analysis required to leverage this chirality in flavor chemistry and drug development contexts.[2]

Part 2: Molecular Architecture & Chirality[1]

The molecule consists of a branched acyl chain (2-methylbutanoyl) linked to a methyl group via a sulfur atom. The chirality arises from the methyl substitution at the alpha-carbon.

FeatureSpecification
IUPAC Name This compound
Molecular Formula C6H12OS
Molecular Weight 132.22 g/mol
Chiral Center C2 (Alpha-carbon)
Key Functional Group Thioester (R-S-CO-R')
Enantiomeric Divergence in Sensory Perception

The human olfactory receptor response to this thioester is strictly governed by absolute configuration.[2]

EnantiomerConfigurationOdor QualityIntensity
(-)-(R) (2R)Passion Fruit, Tropical, Fresh High Impact (Primary Odorant)
(+)-(S) (2S)Weak, Generic, Faint SulfurousLow / Negligible

Note: The (R)-enantiomer is the "eutomer" (active isomer) for the tropical fruit response, while the (S)-enantiomer acts as the "distomer" (inactive/weak isomer).

Part 3: Biosynthetic Pathway (Mechanism)

In biological systems (plants and bacteria), this compound is generated through the convergence of amino acid catabolism:

  • Isoleucine Catabolism: Provides the branched carbon skeleton via 2-methylbutyryl-CoA.[2]

  • Methionine Catabolism: Provides the methanethiol (MeSH) moiety.[2]

  • Esterification: Mediated by Alcohol Acyltransferases (AAT) or specific thioesterases.[2]

Pathway Visualization

The following diagram illustrates the convergence of the Isoleucine and Methionine pathways.

Biosynthesis Iso L-Isoleucine KMV 2-Keto-3-methylvalerate Iso->KMV Transamination MBCoA 2-Methylbutyryl-CoA KMV->MBCoA Decarboxylation Enz Alcohol Acyltransferase (AAT) MBCoA->Enz Met L-Methionine MeSH Methanethiol (MeSH) Met->MeSH L-Met-gamma-lyase MeSH->Enz Product This compound Enz->Product Thioesterification

Figure 1: Biosynthetic convergence of Isoleucine and Methionine catabolism to form the thioester.

Part 4: Chemical Synthesis Protocol

Objective: Synthesis of optically active (-)-(R)-S-methyl 2-methylbutanethioate. Precursor: (R)-(-)-2-Methylbutanoic acid (commercially available or resolved via lipase).

Reagents & Equipment[2]
  • Precursor: (R)-2-Methylbutanoic acid (>98% ee).

  • Reagent A: Thionyl Chloride (SOCl2) or Oxalyl Chloride.[2]

  • Reagent B: Sodium Thiomethoxide (NaSMe) (15% aq.[2] solution or solid).

  • Solvent: Dichloromethane (DCM), Anhydrous THF.[2]

  • Atmosphere: Nitrogen or Argon (Strictly inert to prevent oxidation).[2]

Step-by-Step Protocol
  • Acid Chloride Formation:

    • Charge a flame-dried round-bottom flask with (R)-2-methylbutanoic acid (1.0 eq) and anhydrous DCM.

    • Cool to 0°C under N2.[2]

    • Add Thionyl Chloride (1.2 eq) dropwise.[2] Add a catalytic amount of DMF.[2]

    • Stir at room temperature for 2 hours.

    • In-process check: Monitor by GC/TLC for disappearance of acid.[2]

    • Remove solvent and excess SOCl2 under reduced pressure to yield (R)-2-methylbutyryl chloride.

  • Thioesterification:

    • Suspend Sodium Thiomethoxide (1.1 eq) in anhydrous THF at 0°C.

    • Add the crude (R)-2-methylbutyryl chloride dropwise to the suspension. Caution: Exothermic reaction.[2]

    • Allow to warm to room temperature and stir for 4 hours.

    • Mechanism:[3][4] Nucleophilic acyl substitution where the thiolate anion attacks the carbonyl carbon.[2]

  • Work-up & Purification:

    • Quench reaction with cold water.[2]

    • Extract with Diethyl Ether (3x).[2]

    • Wash organic layer with saturated NaHCO3 (to remove unreacted acid) and Brine.[2]

    • Dry over MgSO4 and concentrate.[2]

    • Distillation: Purify via vacuum distillation.[2] (Boiling point approx. 158°C at 760 mmHg; adjust for vacuum).[2]

  • Validation:

    • Confirm structure via NMR (1H, 13C).[2]

    • Confirm Enantiomeric Excess (ee) via Chiral GC (see Part 5).[2]

Part 5: Analytical Methodology (Chiral GC)

To differentiate the enantiomers and validate the synthesis, Chiral Gas Chromatography is required.[2] Standard non-polar columns (e.g., DB-5) cannot separate these enantiomers.[2]

Protocol: Chiral Capillary GC Analysis
ParameterSetting
Column Hydrodex β-PM (Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin) or equivalent (e.g., Chirasil-Dex CB).
Dimensions 25 m x 0.25 mm ID x 0.25 µm film.[2]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow).[2]
Injector Split/Splitless (Split ratio 1:50), 230°C.
Oven Program 40°C (hold 5 min) → 2°C/min → 100°C → 10°C/min → 220°C.
Detector FID (250°C) or Mass Spectrometer (SIM mode).
Elution Order Typically: (1) (-)-(R)-enantiomer,[3] (2) (+)-(S)-enantiomer.[5] (Note: Verify with authentic standards as elution order can shift with specific cyclodextrin phases).
Sensory Analysis (GC-Olfactometry)

For sensory validation, the column effluent is split between an FID/MS and an Olfactory Detection Port (ODP).

  • Panelists: Must be trained to recognize sulfur vs. fruit notes.

  • Success Criteria: Detection of "Passion Fruit" note at the retention time of the (R)-isomer.

Part 6: References
  • Leffingwell, J. C. (2001).[2] Chirality & Odour Perception: The S-Methyl 2-methylbutanethioates. Leffingwell & Associates.[2] Link

  • Ogura, M., et al. (2008).[2][3] Flavor Composition or Fragrance Composition, and Flavor-Improving Agents.[2][3] U.S. Patent Application No. 20080213451.[2] (Source of specific enantiomer sensory descriptions).

  • Cannon, R. J., & Ho, C. T. (2018).[2] Volatile Sulfur Compounds in Tropical Fruits. Journal of Agricultural and Food Chemistry. Link

  • Engel, K. H., & Tressl, R. (1991).[2] Biosynthesis of chiral flavor compounds. In Flavor Precursors (pp. 183-204). ACS Symposium Series.

  • The Good Scents Company. (2023).[2] this compound Data Sheet. Link

Sources

Technical Monograph: S-Methyl 2-methylbutanethioate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative reference for researchers and formulation scientists. It prioritizes mechanistic understanding, stereochemical implications, and rigorous analytical protocols over generic descriptions.[1]

Olfactory Characterization, Synthesis, and Analytical Profiling[1]

CAS Registry Number: 42075-45-6 FEMA Number: 3708 Molecular Formula: C₆H₁₂OS[1][2][3][4]

Executive Summary

S-Methyl 2-methylbutanethioate represents a class of "high-impact" thioesters critical to the formulation of realistic tropical fruit and ripened dairy profiles. Unlike its oxygenated analog (Methyl 2-methylbutanoate), which provides a linear fruity/apple character, the substitution of the ether oxygen with sulfur introduces a complex "hedonic flip."[1] At high concentrations, it manifests as repulsive/sulfurous (cabbage-like); at ppb-range dilutions, it resolves into hyper-realistic passion fruit and berry nuances.[1] This guide delineates the physicochemical basis of this profile, the critical role of stereochemistry, and validated protocols for its synthesis and quantification.[1]

Chemical Identity & Physicochemical Properties[1][2][3][5][6][7][8][9]
PropertySpecificationNotes
IUPAC Name This compoundOften mislabeled in trade as "Methyl 2-methylthiobutyrate" (incorrect nomenclature).[1]
Molecular Weight 132.22 g/mol
LogP (o/w) ~2.10Moderate lipophilicity; highly retentive in fat-based matrices (cheese/cream).[1]
Vapor Pressure 2.67 mmHg @ 25°CHigh volatility; necessitates headspace sampling (HS-SPME) for analysis.[1]
Boiling Point 153–158°C
Appearance Colorless to pale yellow liquidProne to oxidation; store under nitrogen.[1]
Olfactory Characterization

The odor profile of this compound is non-linear and highly concentration-dependent.

3.1 The "Hedonic Flip" (Dose-Response)

Researchers must account for the drastic shift in perception based on dilution:

  • Neat / High Concentration (>1000 ppm): Pungent, sulfurous, vegetative (boiled cabbage), and fermented cheese (Camembert-rind like).[1]

  • Medium Dilution (10–100 ppm): Overripe fruit, durian, onion-like sweetness.[1]

  • Functional Dilution (<1 ppm): Primary Character. Intense tropical fruit, specifically passion fruit (Passiflora edulis), strawberry jam, and wild berry.[1]

3.2 Stereochemical Impact (The "R" Factor)

Chirality plays a decisive role in the quality of the odor profile.[1]

  • (R)-(-)-Enantiomer: The "bioactive" form.[1] Described as "beautiful, fresh, unique," with a piercing passion fruit character.[1][5] It is the primary contributor to the desirable tropical notes.[1]

  • (S)-(+)-Enantiomer: Significantly weaker.[1] Described as "natural but low strength" with generic vegetative background noise.[1]

  • Racemic Mixture: The commercial standard.[1] It retains the tropical notes but carries a heavier "fermented" background due to the (S)-isomer and potential impurities.[1]

Formulator's Insight: For premium fragrance or flavor applications requiring "fresh" tropical notes, enantiopure (R)-S-methyl 2-methylbutanethioate is superior to the racemate, though significantly more expensive.[1]

Molecular Mechanism: Structure-Odor Relationship (SOR)[1]

The potency of this molecule is best understood by comparing it to its oxygenated ester analog.[1] The replacement of the ether oxygen with sulfur (


 vs 

) results in:
  • Electronic Distortion: The sulfur atom is larger and less electronegative than oxygen, altering the dipole moment and van der Waals radius of the functional group.[1]

  • Receptor Affinity: The thioester group binds more aggressively to human olfactory receptors (ORs) associated with thiol detection, lowering the detection threshold by orders of magnitude (often from ppm to ppb/ppt levels).[1]

SOR_Comparison Ester Methyl 2-methylbutanoate (Oxygen Ester) Thioester This compound (Thioester) Ester->Thioester O -> S Substitution Profile_E Profile: Apple, Sweet, Ethereal Threshold: Moderate (ppm) Ester->Profile_E O-linkage Profile_T Profile: Passion Fruit, Cheesy, Sulfurous Threshold: Ultra-Low (ppb) Thioester->Profile_T S-linkage Mechanism Mechanism: Sulfur atom increases hydrophobicity and alters receptor binding pocket fit. Mechanism->Profile_T

Figure 1: Comparative Structure-Odor Relationship showing the functional shift driven by sulfur substitution.

Synthesis & Purity Validation

For research applications, synthesizing the material ensures freshness, as thioesters degrade over time.[1]

5.1 Validated Synthetic Pathway (Acid Chloride Method)

This method is preferred for its high yield and directness.[1]

Reagents:

  • 2-Methylbutyryl chloride (prepared from 2-methylbutanoic acid + thionyl chloride).[1]

  • Sodium methanethiolate (NaSMe) OR Methanethiol (gas) + Pyridine base.[1]

Protocol:

  • Activation: Convert 2-methylbutanoic acid to the acid chloride using

    
     under reflux (2 hrs). Remove excess 
    
    
    
    via vacuum.[1]
  • Thioesterification: Dissolve Sodium Methanethiolate (1.1 eq) in anhydrous THF at 0°C.

  • Addition: Dropwise add the 2-methylbutyryl chloride to the suspension. The reaction is exothermic.[1]

  • Workup: Stir at room temperature for 4 hours. Quench with ice water. Extract with diethyl ether.[1][6]

  • Purification (Critical): Wash organic layer with saturated

    
     (removes unreacted acid) and brine.[1] Dry over 
    
    
    
    .[1]
  • Distillation: Fractional distillation is required to remove disulfide byproducts (Dimethyl disulfide) which have very low odor thresholds and can ruin the profile.[1]

Synthesis_Pathway Acid 2-Methylbutanoic Acid Step1 Activation: SOCl2, Reflux Acid->Step1 Chloride 2-Methylbutyryl Chloride Step2 Thioesterification: NaSMe, THF, 0°C Chloride->Step2 Thioester This compound (Crude) Step3 Distillation: Remove Disulfides Thioester->Step3 Final Target Molecule (>98% Purity) Step1->Chloride Step2->Thioester Step3->Final

Figure 2: Synthetic workflow for high-purity production.[1]

Analytical Methodology

Quantifying this compound requires overcoming two challenges: its low threshold (requiring high sensitivity) and its volatility.

6.1 Gas Chromatography-Olfactometry (GC-O)

Instrumental detection (FID/MS) often fails to detect the compound at levels where the human nose can still smell it. Aroma Extract Dilution Analysis (AEDA) is the gold standard.[1]

  • Column Selection:

    • DB-Wax (Polar): Preferred.[1] Separates the thioester from non-polar hydrocarbon matrices and resolves it from ubiquitous lipid breakdown products.[1]

    • DB-5 (Non-polar): Used for retention index (RI) verification.[1][6]

  • Sample Preparation: Headspace Solid Phase Microextraction (HS-SPME).[1]

    • Fiber: DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) is optimal for sulfur volatiles.[1]

    • Incubation: 40°C for 20 mins.

6.2 Mass Spectrometry Targets

When using GC-MS (SIM Mode), monitor the following ions for identification:

  • m/z 75: Base peak (McLafferty rearrangement product).[1]

  • m/z 57: Secondary fragment (2-methylbutyl cation).[1]

  • m/z 132: Molecular ion (

    
    ).[1]
    
Applications in Drug & Flavor Development[1]
  • Flavor Formulation:

    • Tropical: Essential for "ripe" notes in mango, papaya, and passion fruit flavors.[1]

    • Dairy: Used in trace amounts (ppb) to impart the "ripened" note in Cheddar and Camembert flavors, mimicking the natural degradation of methionine.[1]

  • Pharmaceutical Palatability:

    • Used to mask bitter amine drugs by introducing a complex "berry" note that distracts the gustatory system.[1]

  • Fermentation Markers:

    • Serves as a biomarker for specific bacterial activity (Brevibacterium linens) in cheese ripening studies.[1]

References
  • Leffingwell, J. C. (2001).[1] Chirality & Odour Perception: The S-Methyl 2-methylbutanethioates. Leffingwell & Associates. Available at: [Link][1]

  • The Good Scents Company. (n.d.).[1] this compound. Flavor and Fragrance Information. Available at: [Link][1]

  • Baudry, A., et al. (1998).[1] Combinatorial approach to flavor analysis.[1] 2. Olfactory investigation of a library of S-methyl thioesters. Journal of Agricultural and Food Chemistry. (Contextual grounding for thioester thresholds).

  • FEMA (Flavor and Extract Manufacturers Association). FEMA GRAS Flavoring Substances 3708.[1] (Regulatory Standard).[1][2][7][6]

Sources

The Enigmatic Aroma of the Tropics: An In-depth Technical Guide to the Flavor Chemistry of S-Methyl 2-methylbutanethioate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Potent Flavor Principle

In the vast and intricate world of flavor chemistry, few molecules possess the captivating and potent aromatic profile of S-Methyl 2-methylbutanethioate. This sulfur-containing ester, with its characteristic tropical, fruity, and subtly sulfurous notes, plays a pivotal role in the sensory landscape of numerous fruits and is a key target for flavor creation and modulation. This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing a deep dive into the core aspects of its flavor chemistry. We will traverse its synthesis, sensory perception, analytical determination, biosynthetic origins, and chemical stability, offering not just a recitation of facts, but a causal understanding of the principles and methodologies that govern this fascinating molecule.

The Molecular Architecture and Physicochemical Properties of a Flavor Titan

This compound (C6H12OS) is a thioester, a class of organic compounds characterized by the linkage of a carbonyl group to a sulfur atom. This seemingly subtle substitution of an oxygen atom in a conventional ester with sulfur has profound implications for its chemical reactivity and, most importantly, its sensory properties.

PropertyValueSource
Molecular Formula C6H12OS[1]
Molecular Weight 132.22 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Boiling Point 153-158 °C at 760 mmHg[3]
Odor Description Tropical, fruity, sulfurous, passion fruit[4]

The presence of the sulfur atom imparts a unique electronic character to the molecule, influencing its volatility and interaction with olfactory receptors. This thioester is chiral, existing as (R)- and (S)-enantiomers. Sensory evaluations have revealed a significant difference in their aromatic profiles:

  • (-)-S-methyl (2R)-2-methylbutanethioate: Possesses a powerful and highly desirable fresh passion fruit aroma.[4]

  • (+)-S-methyl (2S)-2-methylbutanethioate: Exhibits a weaker, more general fruity and slightly sulfurous character.[4]

This stereochemical differentiation underscores the exquisite specificity of the olfactory system and highlights the importance of enantioselective synthesis and analysis in flavor chemistry.

Synthesis and Characterization: Crafting the Essence of the Tropics

The synthesis of this compound is a critical undertaking for the flavor and fragrance industry, as well as for researchers requiring pure standards for analytical and sensory studies. While several general methods for thioester synthesis exist, a particularly effective approach is the direct esterification of 2-methylbutanoic acid with methanethiol.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via acid-catalyzed esterification of 2-methylbutanoic acid and methanethiol.

Materials:

  • 2-Methylbutanoic acid

  • Methanethiol (or a suitable precursor like sodium thiomethoxide)

  • Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous organic solvent (e.g., toluene, dichloromethane)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, separatory funnel)

  • Rotary evaporator

  • Distillation apparatus

Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 2-methylbutanoic acid in an anhydrous organic solvent.

  • Catalyst Addition: Carefully add a catalytic amount of the strong acid to the solution.

  • Thiol Addition: Slowly add methanethiol to the reaction mixture via the dropping funnel. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting materials.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.[5]

Characterization:

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic carbonyl (C=O) and C-S stretching vibrations.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization 2-Methylbutanoic_Acid 2-Methylbutanoic Acid Reaction_Mixture Esterification (Acid Catalyst, Solvent) 2-Methylbutanoic_Acid->Reaction_Mixture Methanethiol Methanethiol Methanethiol->Reaction_Mixture Crude_Product Crude S-Methyl 2-methylbutanethioate Reaction_Mixture->Crude_Product Workup Purified_Product Pure S-Methyl 2-methylbutanethioate Crude_Product->Purified_Product Distillation Characterization GC-MS, NMR, FTIR Purified_Product->Characterization

Caption: A simplified workflow for the synthesis and characterization of this compound.

Sensory Perception and Natural Occurrence: A Symphony of Tropical Notes

The flavor profile of this compound is a complex interplay of fruity and sulfurous notes, with its perceived aroma being highly dependent on its concentration and the food matrix in which it is present. At low concentrations, it imparts desirable tropical fruit notes, reminiscent of passion fruit and melon.[3][4] However, at higher concentrations, the sulfurous character can become more pronounced.

This potent flavor compound occurs naturally in a variety of fruits, contributing significantly to their characteristic aroma.

FruitReported OccurrenceConcentration Range (if available)Source
Passion Fruit (Yellow)YesNot specified[6][7]
Cantaloupe MelonYesNot specified[3]
Honeydew MelonYesNot specified[3]
DurianYes (related thioesters)Not specified[8]

The concentration of this compound in these fruits can vary depending on factors such as cultivar, ripeness, and post-harvest handling.

Analytical Methodologies: Detecting a Fleeting Aroma

The accurate identification and quantification of this compound in complex food matrices require sensitive and selective analytical techniques. Due to its volatile nature and often low concentrations, headspace sampling methods coupled with gas chromatography are the preferred approaches.

Experimental Protocol: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Analysis

Objective: To extract, identify, and quantify this compound from a fruit juice matrix.

Materials:

  • Fruit juice sample

  • Sodium chloride

  • Internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample)

  • HS-SPME autosampler vials with septa

  • SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[9]

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Methodology:

  • Sample Preparation: Place a known volume of the fruit juice sample into an HS-SPME vial. Add a precise amount of sodium chloride to increase the ionic strength of the sample and enhance the partitioning of volatile compounds into the headspace. Spike the sample with a known concentration of the internal standard.[5][10]

  • Incubation and Extraction: Equilibrate the vial at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) with agitation to facilitate the release of volatile compounds into the headspace.[5][10] Expose the SPME fiber to the headspace for a defined period (e.g., 20-40 minutes) to allow for the adsorption of the analytes.[5][10]

  • Desorption and GC-MS Analysis: Retract the fiber and immediately introduce it into the heated injection port of the GC-MS, where the adsorbed compounds are thermally desorbed onto the analytical column.

  • Chromatographic Separation: Separate the volatile compounds on a suitable capillary column (e.g., a polar wax column or a mid-polar column).

  • Mass Spectrometric Detection: Detect the eluted compounds using a mass spectrometer operating in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Identification and Quantification: Identify this compound by comparing its retention time and mass spectrum with that of a pure standard. Quantify the compound by constructing a calibration curve using the ratio of the peak area of the analyte to the peak area of the internal standard.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Fruit_Juice Fruit Juice Sample Vial HS-SPME Vial (+ NaCl, Internal Standard) Fruit_Juice->Vial GC_MS GC-MS System Vial->GC_MS Incubation & HS-SPME Desorption Data_Analysis Identification & Quantification GC_MS->Data_Analysis

Caption: A streamlined workflow for the HS-SPME-GC-MS analysis of this compound.

Gas Chromatography-Olfactometry (GC-O)

To directly link the instrumental detection of this compound to its characteristic aroma, Gas Chromatography-Olfactometry (GC-O) is an indispensable tool. In a GC-O system, the effluent from the GC column is split between a conventional detector (e.g., FID or MS) and a sniffing port, where a trained sensory panelist can detect and describe the odor of the eluting compounds in real-time. This technique is crucial for identifying the most odor-active compounds in a complex mixture and for determining their sensory contribution.[3][11]

Biosynthesis: Nature's Flavor Factory

The biosynthesis of this compound in plants is believed to be intricately linked to the metabolism of sulfur-containing amino acids, particularly methionine. A key pathway implicated in its formation is the S-methylmethionine (SMM) cycle .[12][13]

In this cycle, methionine is converted to S-adenosylmethionine (AdoMet), a universal methyl group donor in numerous biological reactions. AdoMet can then be used to methylate a precursor molecule, which subsequently leads to the formation of the thioester. While the precise enzymatic steps for the final conversion to this compound are still under investigation, the SMM cycle provides the essential building blocks and the methyl group for its synthesis.

Biosynthesis_Pathway Methionine Methionine AdoMet_Synthase AdoMet Synthase Methionine->AdoMet_Synthase ATP ATP ATP->AdoMet_Synthase AdoMet S-Adenosylmethionine (AdoMet) AdoMet_Synthase->AdoMet Methyltransferase Methyltransferase AdoMet->Methyltransferase Methyl_Acceptor 2-Methylbutanoyl-CoA (Hypothetical Acceptor) Methyl_Acceptor->Methyltransferase SAH S-Adenosylhomocysteine (SAH) Methyltransferase->SAH Product This compound Methyltransferase->Product

Caption: A proposed biosynthetic pathway for this compound involving the S-methylmethionine cycle.

Chemical Stability and Degradation: The Ephemeral Nature of Flavor

The stability of this compound is a critical factor influencing the flavor profile and shelf-life of food products. Like other thioesters, it is susceptible to hydrolysis, which breaks the thioester bond to yield 2-methylbutanoic acid and methanethiol.[14] This degradation can be catalyzed by both acids and bases and is also influenced by temperature.[15][16]

The hydrolysis of this compound can lead to a significant loss of its characteristic tropical fruit aroma and the potential development of off-flavors due to the formation of the highly pungent methanethiol.

Furthermore, the sulfur atom in the thioester linkage can be susceptible to oxidation, leading to the formation of sulfoxides and sulfones, which typically possess different and often less desirable sensory properties.[4] The rate of these degradation reactions is dependent on various factors, including pH, temperature, light exposure, and the presence of oxidizing agents. Understanding these degradation pathways is crucial for developing strategies to preserve the desired flavor profile in food and beverage products.

Conclusion and Future Perspectives

This compound stands as a testament to the profound impact that a single molecule can have on the sensory world. Its potent and desirable tropical fruit aroma has made it a subject of intense interest for both academic research and industrial applications. This guide has provided a comprehensive overview of its flavor chemistry, from its synthesis and sensory perception to its analysis and natural origins.

Future research in this area will likely focus on several key aspects:

  • Elucidation of the complete biosynthetic pathway: Identifying the specific enzymes and intermediates involved in the formation of this compound in plants.

  • Enantioselective synthesis: Developing more efficient and scalable methods for the synthesis of the highly potent (R)-enantiomer.

  • Quantitative analysis in a wider range of fruits: Expanding our knowledge of its natural distribution and concentration in various tropical and subtropical fruits.

  • Stability studies: Conducting detailed investigations into the degradation kinetics and pathways of this compound under various food processing and storage conditions.

By continuing to unravel the complexities of this fascinating flavor compound, we can further enhance our ability to create and preserve the delightful and exotic flavors that enrich our culinary experiences.

References

  • PrepChem.com. (n.d.). Preparation of 2-methylbutanoic acid. Retrieved from [Link]

  • Werkhoff, P., Güntert, M., Krammer, G., Sommer, H., & Kaunzinger, A. (1998). Vacuum Headspace Method in Aroma Research: Flavor Chemistry of Yellow Passion Fruits. Journal of Agricultural and Food Chemistry, 46(3), 1076–1093.
  • MDPI. (2024, January 11). Headspace Solid-Phase Micro-Extraction Method Optimization and Evaluation for the Volatile Compound Extraction of Bronchoalveolar Lung Lavage Fluid Samples. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, March 9). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS–SPME/GC–MS. Retrieved from [Link]

  • CABI Digital Library. (n.d.). VOLATILE CONSTITUENTS AND CHARACTER IMPACT COMPOUNDS OF SELECTED FLORIDA'S TROPICAL FRUIT. Retrieved from [Link]

  • Leffingwell, J. C. (n.d.). The S-Methyl 2-methylbutanethioates. Retrieved from [Link]

  • ResearchGate. (n.d.). METHIONINE BIOSYNTHESIS IN PLANTS: BIOCHEMICAL AND REGULATORY ASPECTS. Retrieved from [Link]

  • The Good Scents Company. (n.d.). S-tropical 2-thiobutyrate this compound. Retrieved from [Link]

  • ResearchGate. (2007, May). Postharvest Survey of Volatile Compounds in Five Tropical Fruits Using Headspace-solid Phase Microextraction (HS-SPME). Retrieved from [Link]

  • National Center for Biotechnology Information. (1998, June 23). The specific features of methionine biosynthesis and metabolism in plants. Retrieved from [Link]

  • MDPI. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Retrieved from [Link]

  • ResearchGate. (2011, July 5). The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Retrieved from [Link]

  • National Center for Biotechnology Information. (1998, June 23). The specific features of methionine biosynthesis and metabolism in plants. Retrieved from [Link]

  • National Center for Biotechnology Information. (2000, August 1). Combinatorial approach to flavor analysis. 2. Olfactory investigation of a library of S-methyl thioesters and sensory evaluation of selected components. Retrieved from [Link]

  • ResearchGate. (2015, June). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Retrieved from [Link]

  • ACS Publications. (2022, April 26). Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). HS–GC–MS–O analysis and sensory acceptance of passion fruit during maturation. Retrieved from [Link]

  • ResearchGate. (n.d.). Volatile constituents and character impact compounds of selected Florida's tropical fruit. Retrieved from [Link]

  • Wikipedia. (n.d.). Thioester. Retrieved from [Link]

  • Pearson. (2024, September 4). Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: S-Methyl 2-methylbutanethioate (FEMA 3708)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1][2]

S-Methyl 2-methylbutanethioate (CAS: 42075-45-6, FEMA: 3708) is a high-impact thioester widely utilized for its ability to impart realistic "jammy" and "ripe" nuances to fruit flavors (strawberry, melon, tropical) and creamy depth to dairy profiles. Unlike simple esters, this thioester possesses a dual organoleptic nature: it is intensely sulfurous and cabbage-like at high concentrations but transforms into a sweet, tropical, and creamy profile at ppb (parts per billion) levels.

This guide addresses the critical challenge of working with FEMA 3708: Stability . Thioesters are acylating agents and are more susceptible to nucleophilic attack (hydrolysis) than their oxygen-ester counterparts. Successful application requires strict pH control and specific solvent selection to prevent degradation into methanethiol (stench) and 2-methylbutanoic acid (sweaty/cheesy).

Physicochemical Data Table
ParameterSpecificationNotes
IUPAC Name This compoundAlso: Methyl 2-methylthiobutyrate
CAS Number 42075-45-6
FEMA Number 3708JECFA No. 486
Molecular Weight 132.22 g/mol
LogP (o/w) ~2.23Lipophilic; suitable for oil phases/emulsions
Boiling Point 153–158 °CModerate volatility
Flash Point 43 °C (109 °F)Flammable - Handle with care
Odor Threshold ~2–5 ppb (water)Extremely potent
Chirality (R)-enantiomer dominant(R)-form is "Passion Fruit/Tropical"; (S)-form is weak/generic

Organoleptic Application & Causality

The Concentration-Perception Curve

Researchers must understand that this compound follows a non-linear psychophysical curve. It does not merely get "stronger" with concentration; it changes character.

  • > 10 ppm: Sulfurous, Cabbage, Onion, Metallic.

  • 1 – 5 ppm: Overripe fruit, Fermented, Durian-like.

  • 10 – 500 ppb: Jammy Strawberry, Ripe Melon, Creamy Cheese, Tropical.

Formulation Insight: The "jammy" note in cooked strawberry flavors is often missing in simple ester blends (e.g., ethyl butyrate). FEMA 3708 bridges the gap between "fresh green" (cis-3-hexenol) and "candy sweet" (ethyl maltol) by adding the "cooked/sulfur" note found in nature .

Flavor Reconstitution Workflow

The following diagram illustrates the logical placement of FEMA 3708 in a strawberry flavor architecture.

FlavorArchitecture Base Base Notes (Ethyl Maltol, Vanillin) Sweetness/Body Heart Heart Notes (Ethyl Butyrate, Furanones) Fruity Character Base->Heart Result Full Profile: Cooked Strawberry Heart->Result Top Top Notes (cis-3-Hexenol) Green/Freshness Top->Result Modifier This compound (0.05 ppm) Provides 'Jammy/Ripe' Bridge Modifier->Heart Modifies Modifier->Result Adds Complexity

Figure 1: Integration of this compound as a profile modifier in fruit flavors.

Stability Chemistry & Degradation Protocols

The Thioester Hydrolysis Risk

The primary failure mode in formulation is hydrolysis. The C-S bond in the thioester is weaker than the C-O bond in oxo-esters due to poor orbital overlap between Carbon (2p) and Sulfur (3p).

Reaction Pathway:



  • Product A: 2-Methylbutanoic acid (Cheesy, Sweaty, Rancid).

  • Product B: Methanethiol (Rotten cabbage, Gas).

Critical Control Point: This reaction is catalyzed by both acid and base, but is most rapid at high pH. In acidic beverages (pH 3.0), it is relatively stable unless stored at high temperatures.

HydrolysisPathway cluster_products Degradation Products (Off-Notes) SMMB This compound (Fruity/Jammy) Acid 2-Methylbutanoic Acid (Sweaty/Cheesy) SMMB->Acid pH > 7 or High Temp Thiol Methanethiol (Rotten Cabbage/Gas) SMMB->Thiol Water + H2O (Hydrolysis)

Figure 2: Hydrolysis degradation pathway of FEMA 3708.

Protocol: Accelerated Stability Testing

To validate the shelf-life of a beverage or emulsion containing FEMA 3708, use this self-validating protocol.

Materials:

  • Model Beverage Base (Citric acid buffer, pH 3.0).

  • Neutral Base (Phosphate buffer, pH 7.0).

  • Internal Standard: Ethyl heptanoate (chemically stable ester, similar volatility).

Step-by-Step Methodology:

  • Preparation: Prepare a 10 ppm stock solution of FEMA 3708 in Ethanol.

  • Dosing: Spike the Model Beverage Base to a final concentration of 100 ppb. Add Internal Standard at 100 ppb.

  • Incubation: Aliquot into headspace vials. Seal with PTFE-lined caps.

    • Set A: 4°C (Control).

    • Set B: 25°C (Ambient).

    • Set C: 40°C (Accelerated).

  • Timepoints: Analyze at Day 0, 7, 14, and 28.

  • Analysis (GC-MS Headspace):

    • Monitor the ratio of [FEMA 3708 Area] / [Internal Standard Area].

    • Pass Criteria: >85% recovery at Day 28 (40°C) relative to Day 0.

    • Fail Criteria: Appearance of Methanethiol peak (early eluting) or sensory detection of "rotten" notes.

Analytical Protocol: Quantification via GC-MS

Due to the sulfur moiety, standard Flame Ionization Detectors (FID) may lack selectivity if the matrix is complex. Mass Spectrometry (MS) or Pulsed Flame Photometric Detection (PFPD) is recommended.

Instrumental Parameters
ComponentSettingRationale
Extraction SPME (DVB/CAR/PDMS fiber)Captures volatiles effectively; bipolar fiber covers the polarity range.
Incubation 40°C for 20 mins with agitationEnhances headspace partitioning without thermally degrading the thioester.
Column DB-WAX or SolGel-WaxPolar phase is required to separate sulfur compounds from bulk terpene hydrocarbons.
Inlet Splitless @ 240°CMaximizes sensitivity for ppb-level detection.
MS Mode SIM (Selected Ion Monitoring)Target Ions: 132 (Molecular Ion), 75 (Base Peak), 57 .

Validation Check: Always run a blank matrix to ensure no interfering peaks at the retention time of FEMA 3708. Sulfur compounds often tail on non-polar columns; if tailing is observed, trim the column guard or switch to a specialized sulfur-inert column.

Safety & Regulatory (E-E-A-T)

Regulatory Status
  • FEMA GRAS: 3708.[1][2][3][4]

  • EU Flavis: 12.163.

Handling Precautions
  • Stench Risk: Open containers only in a functioning fume hood. A spill of pure material can evacuate a laboratory.

  • Neutralization: In case of spill, treat the area with a dilute bleach solution (Sodium Hypochlorite). The bleach oxidizes the sulfur, reducing volatility and odor intensity immediately. Do not wash with water alone (spreads the oil).

References

  • Leffingwell & Associates. (n.d.). Chirality & Odour Perception: The S-Methyl 2-methylbutanethioates. Leffingwell.com. Retrieved October 26, 2023, from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved October 26, 2023, from [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (1999). This compound (JECFA Evaluation). Inchem.org. Retrieved October 26, 2023, from [Link]

  • World Health Organization. (2000). Safety evaluation of certain food additives and contaminants.[5] WHO Food Additives Series 44. (Relevant to Thioester metabolism).[6][7][8]

Sources

Application Note: Quantification of S-Methyl 2-methylbutanethioate in Food Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

S-Methyl 2-methylbutanethioate is a potent volatile sulfur compound that contributes significantly to the characteristic aroma of various food products, including certain cheeses, tropical fruits, and fermented beverages. Its unique sensory properties, often described as fruity, cheesy, or passion fruit-like, make its precise quantification crucial for flavor profiling, quality control, and product development.[1][2] This application note provides a comprehensive framework and detailed protocols for the robust quantification of this compound in diverse and complex food matrices. The methodology is anchored in the principles of stable isotope dilution analysis (SIDA) for unparalleled accuracy, coupled with the sensitivity and selectivity of headspace solid-phase microextraction (HS-SPME) and gas chromatography-tandem mass spectrometry (GC-MS/MS).

Introduction: The Significance of this compound in Food Aroma

Volatile sulfur compounds (VSCs) are a class of compounds that, even at trace levels, can profoundly impact the sensory profile of food. This compound, a member of the thioester family, is recognized for its potent and often desirable aroma characteristics.[1] For instance, it has been identified as a key contributor to the complex flavor of certain cheeses, where it imparts "cheesy" and "fruity" notes.[1] Its presence in some tropical fruits contributes to their exotic and appealing aroma. The accurate measurement of this compound is therefore essential for:

  • Flavor Profiling: Understanding the chemical basis of desirable food aromas.

  • Quality Control: Ensuring batch-to-batch consistency in flavor.

  • Product Development: Formulating new products with specific flavor profiles.

  • Authenticity Assessment: Detecting adulteration or verifying the origin of food products.

The inherent volatility and reactivity of this compound, along with its typically low concentrations in complex food matrices, present significant analytical challenges. This guide outlines a robust methodology designed to overcome these challenges, ensuring both accuracy and sensitivity.

The Gold Standard: Stable Isotope Dilution Analysis (SIDA)

For the highest level of accuracy in quantitative analysis, particularly in complex matrices, the use of a stable isotope-labeled internal standard is paramount. Stable Isotope Dilution Analysis (SIDA) is a powerful technique that corrects for analyte losses during sample preparation and instrumental analysis.[3]

The core principle of SIDA involves adding a known amount of a stable isotope-labeled analogue of the target analyte (in this case, a deuterated or ¹³C-labeled this compound) to the sample at the earliest stage of preparation. This internal standard is chemically identical to the native analyte and will therefore exhibit the same behavior throughout the extraction, concentration, and chromatographic separation processes. By measuring the ratio of the native analyte to the labeled internal standard using mass spectrometry, any losses during the analytical workflow are effectively nullified, leading to highly accurate and precise quantification.

Note on Internal Standard Availability: As of the writing of this application note, a commercial source for deuterated or ¹³C-labeled this compound has not been identified. Therefore, researchers seeking to employ the SIDA method will likely need to pursue custom synthesis of the labeled internal standard. Several companies specialize in the custom synthesis of isotopically labeled compounds.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and highly effective technique for the extraction and pre-concentration of volatile and semi-volatile compounds from various matrices.[4][5] It is particularly well-suited for the analysis of flavor compounds in food. The choice of SPME fiber and extraction parameters is critical for achieving optimal recovery of this compound.

Rationale for HS-SPME Parameter Selection
  • Fiber Coating: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad-range affinity for volatile compounds of varying polarities and molecular weights, including sulfur compounds.

  • Extraction Temperature and Time: A balance must be struck between promoting the volatilization of the analyte and avoiding the generation of artifacts through thermal degradation. An extraction temperature in the range of 40-60°C is a good starting point for optimization. Extraction time will also need to be optimized to ensure equilibrium is reached between the sample headspace and the SPME fiber.

  • Salt Addition: The addition of a salt, such as sodium chloride (NaCl), to the sample can increase the ionic strength of the aqueous phase, thereby reducing the solubility of the analyte and promoting its partitioning into the headspace (the "salting-out" effect).

HS-SPME Workflow Diagram

Caption: HS-SPME workflow for the extraction of this compound.

Instrumental Analysis: GC-MS/MS

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) provides the necessary selectivity and sensitivity for the quantification of trace-level analytes in complex food matrices. The use of Multiple Reaction Monitoring (MRM) mode is crucial for minimizing matrix interferences and achieving low limits of detection.

GC Parameters

A non-polar or mid-polar capillary column is suitable for the separation of this compound. The following table provides a recommended starting point for GC method development.

ParameterRecommended SettingRationale
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentProvides good separation for a wide range of volatile compounds.
Inlet Temperature 250 °CEnsures efficient desorption of the analyte from the SPME fiber.
Injection Mode SplitlessMaximizes the transfer of the analyte to the column for improved sensitivity.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 - 1.5 mL/minTypical flow rate for this column dimension.
Oven Program Start at 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 minA general-purpose temperature program that should be optimized for the specific matrix.
MS/MS Parameters (MRM)

The selection of appropriate MRM transitions is critical for the selectivity of the method. This involves selecting a precursor ion (typically the molecular ion) and one or more product ions that are characteristic of the analyte.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
This compound132To be determinedTo be determinedTo be optimized
Labeled this compound (e.g., d₃)135To be determinedTo be determinedTo be optimized

To determine the optimal MRM transitions, a standard solution of this compound should be infused into the mass spectrometer, or injected in full scan mode, to identify the molecular ion and characteristic fragment ions. The collision energy for each transition should then be optimized to maximize the signal of the product ions.

Method Validation

A thorough method validation is essential to ensure the reliability and accuracy of the analytical results. The validation should be performed in accordance with internationally recognized guidelines (e.g., AOAC, FDA). Key validation parameters are summarized in the table below.

ParameterDescriptionAcceptance Criteria (Typical)
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Signal-to-noise ratio > 3
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.Signal-to-noise ratio > 10
Accuracy (Recovery) The closeness of the measured value to the true value. Determined by spiking a blank matrix with a known concentration of the analyte.80 - 120%
Precision (Repeatability & Intermediate Precision) The closeness of agreement between a series of measurements. Assessed at different concentrations and on different days.Relative Standard Deviation (RSD) < 15%
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte.
Matrix Effects The effect of co-eluting, interfering substances on the ionization of the target analyte.Assessed by comparing the response of the analyte in a pure solvent to that in a matrix extract. SIDA is designed to compensate for matrix effects.

Detailed Protocols

Protocol 1: Preparation of Standards
  • Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound (analytical standard grade) into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Labeled Internal Standard Stock Solution (1000 µg/mL): Prepare in the same manner as the primary stock solution using the synthesized labeled this compound.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with methanol to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).

  • Internal Standard Spiking Solution: Prepare a working solution of the labeled internal standard at a concentration that will result in a significant and measurable peak when added to the samples (e.g., 20 ng/mL).

Protocol 2: Sample Preparation and Extraction (Example: Cheese Matrix)
  • Sample Homogenization: Grate or finely chop the cheese sample to ensure homogeneity.

  • Sample Weighing: Accurately weigh approximately 2 g of the homogenized cheese sample into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a known volume (e.g., 50 µL) of the internal standard spiking solution to the vial.

  • Salt Addition: Add approximately 1 g of anhydrous sodium chloride to the vial.

  • Vial Sealing: Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

  • Vortexing: Vortex the vial for 30 seconds to ensure thorough mixing.

  • HS-SPME Extraction: Place the vial in the autosampler tray. The pre-optimized HS-SPME parameters (e.g., 50°C for 20 minutes incubation, followed by 30 minutes extraction with a DVB/CAR/PDMS fiber) will be applied.

  • GC-MS/MS Analysis: After extraction, the SPME fiber is automatically desorbed in the GC inlet for analysis.

Overall Analytical Workflow

Analytical_Workflow start Start: Receive Food Sample homogenize Homogenize Sample start->homogenize weigh Weigh Sample into HS Vial homogenize->weigh add_is Spike with Labeled Internal Standard weigh->add_is add_salt Add NaCl add_is->add_salt seal_vial Seal Vial add_salt->seal_vial vortex Vortex seal_vial->vortex hs_spme HS-SPME Extraction (Optimized Parameters) vortex->hs_spme gc_msms GC-MS/MS Analysis (MRM Mode) hs_spme->gc_msms quantify Quantification using Calibration Curve gc_msms->quantify report Report Results quantify->report

Caption: Comprehensive workflow for the quantification of this compound.

Data Analysis and Quantification

Quantification is performed by constructing a calibration curve of the peak area ratio of the analyte to the internal standard versus the concentration of the analyte. The concentration of this compound in the unknown sample is then calculated from this calibration curve.

Conclusion

The methodology presented in this application note provides a robust and reliable framework for the accurate quantification of this compound in a variety of food matrices. The combination of stable isotope dilution analysis with HS-SPME-GC-MS/MS offers the necessary accuracy, sensitivity, and selectivity to overcome the challenges associated with analyzing this potent flavor compound. While the commercial availability of a labeled internal standard and pre-determined MRM transitions would simplify the process, the principles and protocols outlined herein provide a clear path for researchers to develop and validate a fit-for-purpose analytical method.

References

  • Dennenlöhr, J., et al. (2020). Analysis of Hop-Derived Thiols in Beer Using On-Fiber Derivatization in Combination with HS-SPME and GC-MS/MS. Molecules, 25(24), 5993. Available at: [Link]

  • Gómez-Ríos, G. A., & Pawliszyn, J. (2014). Development of solid-phase microextraction-transmission mode for ultra-fast gas chromatographic-mass spectrometric analysis of volatile compounds in food.
  • Khan, J. A., et al. (1999). Combinatorial approach to flavor analysis. 2. Olfactory investigation of a library of S-methyl thioesters and sensory evaluation of selected components. Journal of Agricultural and Food Chemistry, 47(8), 3274-3279. Available at: [Link]

  • Mestres, M., Busto, O., & Guasch, J. (2002). Headspace solid-phase microextraction analysis of volatile sulfides and other sulfur compounds in wine.
  • San, A. T., et al. (2017). Stable isotope dilution assay (SIDA) and HS-SPME-GCMS quantification of key aroma volatiles for fruit and sap of Australian mango cultivars. Food Chemistry, 221, 1537-1544. Available at: [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

Sources

Application Note: S-Methyl 2-methylbutanethioate in Sensory Analysis and Flavor Reconstruction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

S-Methyl 2-methylbutanethioate (FEMA 3856) represents a critical class of volatile thioesters exhibiting a concentration-dependent sensory duality. At trace levels (ppb), it imparts characteristic "fresh passion fruit" and "ripe strawberry" notes; at higher concentrations (ppm), it shifts to "cheesy," "sulfurous," and "cabbage-like" profiles. This application note provides a rigorous methodology for the extraction, quantification, and sensory profiling of this compound. We address specific challenges related to thioester instability (hydrolysis) and the necessity of Gas Chromatography-Olfactometry (GC-O) for correlation, as human olfactory receptors often exceed the sensitivity of standard mass spectrometric detectors for this analyte.

Introduction & Chemical Context

This compound is a thioester analog of the fruity ester methyl 2-methylbutyrate. The substitution of the ether oxygen with sulfur significantly alters the electron distribution and volatility, lowering the odor detection threshold (ODT) by orders of magnitude and introducing a "sulfurous" background note characteristic of surface-ripened cheeses (e.g., Camembert) and tropical fruits.

The "Thioester Challenge" in Analysis

Researchers face three primary hurdles when analyzing FEMA 3856:

  • Olfactory Potency: The human nose can detect this compound at levels (ng/L) often below the Limit of Quantitation (LOQ) of standard FID or MS detectors.

  • Chemical Instability: Thioesters are susceptible to hydrolysis in aqueous media and transesterification in alcoholic matrices, leading to artifact formation during extraction.

  • Enantiomeric Divergence: The (R)-enantiomer is described as "fresh passion fruit," while the (S)-enantiomer and racemate carry heavier, "cheesy/onion" notes.

Physicochemical Characterization
PropertyValueRelevance to Protocol
CAS Number 42075-45-6Standard Identification
FEMA Number 3856Regulatory Compliance (GRAS)
LogP ~1.92Moderate lipophilicity; suitable for HS-SPME
Boiling Point 142-143°CVolatile; elutes mid-chromatogram on polar columns
Odor Threshold < 1 ppb (Air)Requires GC-Olfactometry for trace detection
Odor Character Passion fruit, Strawberry, CheesyConcentration-dependent descriptor selection

Protocol 1: Artifact-Free Extraction via HS-SPME

Objective: To extract volatile this compound from complex matrices (fruit puree or cheese) without inducing thermal degradation or hydrolysis.

Rationale: Steam distillation (SDE) is contraindicated due to the risk of thioester hydrolysis. Headspace Solid-Phase Microextraction (HS-SPME) is the preferred method as it operates at lower temperatures and minimizes solvent interaction.

Materials
  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm. Reason: The triple-phase fiber covers the wide polarity range of the thioester and potential matrix interferences.

  • Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Salt: Sodium Chloride (NaCl), analytical grade (baked at 200°C to remove volatiles).

Step-by-Step Methodology
  • Sample Preparation:

    • Liquids (Juice/Pharma): Transfer 5 mL of sample into the 20 mL vial. Add 1.5g NaCl (saturation improves volatilization of organics).

    • Solids (Cheese/Fruit tissue): Homogenize sample in a cryo-mill (liquid nitrogen) to prevent volatile loss. Weigh 2g into the vial and add 3 mL saturated NaCl solution.

  • Internal Standard Spiking:

    • Inject 5 µL of 2-methyl-3-heptanone or S-methyl thioacetate (isotopically labeled preferred) at 10 ppm in methanol. Note: Avoid ethanol as a solvent to prevent transesterification.

  • Equilibration:

    • Incubate vial at 40°C for 15 minutes with agitation (500 rpm). Warning: Temperatures >50°C increase the risk of artifact formation.

  • Extraction:

    • Expose the DVB/CAR/PDMS fiber to the headspace for 30 minutes at 40°C.

  • Desorption:

    • Desorb immediately in the GC injection port at 250°C for 3 minutes (splitless mode).

Protocol 2: Dual-Detection Analysis (GC-MS/O)

Objective: To correlate the chemical peak with the sensory perception, ensuring the "fruity" note is not masked by matrix interferences.

Rationale: Mass Spectrometry (MS) provides identification, but the human nose (Olfactometry) provides the sensitivity required for thioesters.

Instrumental Setup[4][5][6][7]
  • System: Agilent 7890B GC (or equivalent) coupled with 5977B MSD and an Olfactory Detection Port (ODP).

  • Column: DB-Wax or SolGel-Wax (polar), 30m x 0.25mm x 0.25µm. Reason: Polar columns separate sulfur compounds better from the lipid background.

GC Parameters[2][4][5][6][8][9]
  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program: 40°C (hold 2 min) -> 5°C/min -> 230°C (hold 5 min).

  • Effluent Split: 1:1 ratio between MSD and Sniffing Port via a Y-splitter at the column end.

Olfactometry Protocol (AEDA - Aroma Extract Dilution Analysis)
  • Panelist Setup: The panelist sits at the sniffing port equipped with humidified air (to prevent nasal dehydration).

  • Run Execution: As the chromatogram runs, the panelist records:

    • Retention Time: When the odor starts/stops.

    • Descriptor: (e.g., "Sulfurous," "Berry," "Cheesy").

    • Intensity: Rated on a 0-10 scale (or via button press duration).

  • Data Correlation: Overlay the "Aromagram" (sensory data) with the Chromatogram (MS data). This compound typically elutes between ethyl butanoate and ethyl hexanoate on wax columns.

Protocol 3: Sensory Panel & Descriptive Analysis

Objective: To profile the finished product or raw material using Quantitative Descriptive Analysis (QDA).

Challenge: Sulfur compounds cause rapid olfactory fatigue (adaptation).

Panel Training
  • Reference Standards:

    • Fruity Reference: 0.1 ppm this compound in water.

    • Cheesy Reference: 10 ppm this compound in oil/water emulsion.

    • Sulfurous Reference: Dimethyl trisulfide (DMTS) (for contrast).

  • Fatigue Management:

    • Limit sniffing sessions to 15 minutes.

    • Mandatory 2-minute breaks between samples.

    • Cleanser: Smell their own skin (anecdotally effective) or fresh coffee beans, followed by fresh air.

Evaluation Logic

The perception of this compound is non-linear. The following decision tree illustrates the sensory evaluation logic.

SensoryLogic Start Sample Presentation Sniff Initial Olfactory Assessment (Orthonasal) Start->Sniff Detect Odor Detected? Sniff->Detect LowConc Trace Levels (< 50 ppb) Fruity/Berry Path Detect->LowConc Sweet/Fruity Note HighConc High Levels (> 1 ppm) Sulfurous/Cheesy Path Detect->HighConc Pungent Note Desc1 Descriptors: Passion Fruit, Strawberry, Green LowConc->Desc1 Desc2 Descriptors: Camembert, Ripe Cheese, Onion HighConc->Desc2 Context Check Matrix Context Desc1->Context Desc2->Context Pass PASS: Desirable Flavor Profile Context->Pass If Product = Fruit/Beverage Context->Pass If Product = Cheese Fail FAIL: Off-Flavor/Contamination Context->Fail If Product = Pharma/Water

Figure 1: Sensory Decision Logic for this compound based on concentration-dependent perception.

Analytical Workflow Visualization

The following diagram outlines the integrated workflow from extraction to dual-detection, ensuring data integrity.

AnalyticalWorkflow Sample Sample Matrix (Fruit/Cheese/Pharma) Prep HS-SPME Extraction (DVB/CAR/PDMS, 40°C) Sample->Prep Equilibration GC Gas Chromatography (Polar Wax Column) Prep->GC Thermal Desorption Split Effluent Splitter (1:1 Ratio) GC->Split MSD Mass Spectrometer (Identification) Split->MSD ODP Olfactory Port (Sensory Correlation) Split->ODP Data1 Mass Spectrum (m/z 118, 103, 75) MSD->Data1 Data2 Aromagram (Odor Intensity/Time) ODP->Data2 Result Final Correlation (FD Factor Calculation) Data1->Result Data2->Result

Figure 2: Integrated HS-SPME-GC-MS/O Workflow for Thioester Analysis.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
No Peak in MS, Odor Detected Concentration < LOQUse SIM (Selected Ion Monitoring) mode targeting ions 118, 103, 75 . Rely on ODP data.
"Cabbage" Odor in Fruit Sample Artifact FormationLower extraction temp to <40°C. Ensure injection liner is clean/deactivated (sulfur sticks to active sites).
Peak Tailing AdsorptionTrim column head (10cm). Use sulfur-inert liners.
Inconsistent Retention Times Matrix EffectUse Standard Addition Method (SAM) rather than external calibration.

References

  • Leffingwell, J. C. (2001). Chirality & Odour Perception: The S-Methyl 2-methylbutanethioates. Leffingwell & Associates. Link

  • The Good Scents Company. (n.d.).[1] this compound Data Sheet. Link

  • BenchChem. (2025).[2] Application Notes and Protocols for the Gas Chromatography-Olfactometry (GC-O) Analysis of Volatile Sulfur Compounds. Link

  • MDPI. (2023). Analysis of Potent Odour-Active Volatile Thiols in Foods and Beverages. Molecules. Link

  • CymitQuimica. (n.d.). This compound Safety and Properties. Link

Sources

Application Note: S-Methyl 2-methylbutanethioate as a Surrogate Internal Standard for Volatile Thioester Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Rationale

The Challenge: Instability in Sulfur Analysis

Volatile Sulfur Compounds (VSCs) and thioesters are notoriously difficult to quantify in pharmaceutical formulations and biological matrices. Their high reactivity, susceptibility to oxidation, and potential for hydrolysis create significant "analytical jitter." Standard internal standards (like deuterated benzene or toluene) often fail to track the specific extraction inefficiencies of sulfur-containing moieties because they lack the chemical homology—specifically the thioester linkage—that dictates behavior in headspace extraction and adsorption.

The Solution: S-Methyl 2-methylbutanethioate (S-MMB)

This compound (CAS: 42075-45-6) serves as a superior "Surrogate Internal Standard" for the analysis of labile thioesters and mid-volatility sulfur compounds.

Physicochemical Profile
PropertyValueAnalytical Significance
Molecular Weight 132.22 g/mol Distinct mass spectrum (M+ 132) allows easy deconvolution from lighter VSCs (e.g., DMS, DMTS).
Boiling Point ~158 °CMid-range volatility makes it ideal for Headspace (HS) applications, eluting after highly volatile mercaptans but before heavy sulfides.
LogP ~2.2Moderate lipophilicity ensures it tracks the Solid Phase Microextraction (SPME) efficiency of hydrophobic analytes.
Odor/Sensory Fruity/CheesyWarning: Distinct odor requires containment; ensure laboratory ventilation.
Strategic Application

Use S-MMB as an Internal Standard (IS) when:

  • Matrix Exclusion: Your sample matrix (e.g., synthetic drug substance, blood plasma, non-fermented beverage) is confirmed to be free of naturally occurring S-MMB.

  • Chemical Homology: You are quantifying other thioesters (e.g., S-methyl thioacetate) and require an IS that mimics their hydrolysis kinetics and SPME fiber competition.

  • Detector Specificity: You are using Sulfur Chemiluminescence Detection (SCD) and require an equimolar sulfur response.

Part 2: Experimental Protocol

Reagents and Stock Preparation
  • Primary Standard: this compound (>98% purity).[1]

  • Solvent: Methanol (LC-MS Grade) or Anhydrous Ethanol. Note: Avoid water in stock solutions to prevent hydrolysis.

Protocol:

  • Stock A (1000 mg/L): Weigh 10.0 mg of S-MMB into a 10 mL volumetric flask. Dilute to volume with Methanol. Store at -20°C. Stability: 1 month.

  • Working IS Solution (10 mg/L): Dilute Stock A 1:100 in Methanol. Prepare fresh weekly.

Sample Preparation (HS-SPME)

This protocol utilizes Headspace Solid Phase Microextraction (HS-SPME) to maximize sensitivity while minimizing matrix interference.

  • Matrix Adjustment: Transfer 2.0 mL of liquid sample (or 0.5 g solid + 2 mL water) into a 20 mL headspace vial.

  • Salt Addition: Add 0.5 g NaCl to maximize the "salting-out" effect, driving VSCs into the headspace.

  • IS Spiking: Inject 10 µL of Working IS Solution directly into the sample matrix.

    • Critical Step: Do not inject the IS onto the glass wall; inject directly into the liquid to ensure homogeneity.

  • Seal: Immediately cap with a magnetic screw cap (PTFE/Silicone septum).

Instrumental Method (GC-MS/SCD)

System: Agilent 7890B GC coupled with 5977B MSD and/or SCD 8355.

ParameterSettingRationale
Column DB-Sulfur SCD or DB-WAX UI (30m x 0.25mm x 0.5µm)Thick film polar columns reduce tailing of active sulfur species.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard flow for optimal MS vacuum and SCD burner stability.
Inlet Splitless @ 250°CMaximizes sensitivity. A 0.75mm ID liner is recommended to sharpen peaks.
Oven Program 40°C (2 min) → 10°C/min → 230°C (5 min)Slow ramp ensures separation of S-MMB from co-eluting matrix hydrocarbons.
SPME Fiber DVB/CAR/PDMS (Gray Hub)The "Triple Phase" fiber covers the wide polarity range of thioesters.
Extraction 45°C for 20 mins @ 250 rpm agitationModerate heat prevents thermal degradation of labile thioesters while ensuring equilibrium.

Detection Settings (MS):

  • Source Temp: 230°C

  • Quad Temp: 150°C

  • SIM Mode: Monitor ions 132 (Molecular), 85 (Acylium), and 57 .

    • Quantification Ion: 85 m/z (High abundance, cleaner baseline).

    • Qualifier Ion: 132 m/z.[1][2]

Part 3: Mechanism & Workflow Visualization

Analytical Workflow

The following diagram illustrates the critical path for S-MMB utilization, highlighting the "Self-Validating" feedback loops.

G Start Sample Matrix Selection Check Is S-MMB Native to Matrix? Start->Check Exclude ABORT: Use Isotopologue Check->Exclude Yes Proceed Proceed with S-MMB Check->Proceed No Prep Sample Prep + NaCl + S-MMB Spike Proceed->Prep SPME HS-SPME Extraction (Competition for Fiber Sites) Prep->SPME GC GC Separation (DB-Sulfur Column) SPME->GC Detect Dual Detection GC->Detect MS MS (SIM: 85, 132) Identity Confirmation Detect->MS SCD SCD (Sulfur Mode) Equimolar Quantification Detect->SCD Validation Calculate Relative Response Factor (RRF) MS->Validation SCD->Validation Result Normalized Analyte Concentration Validation->Result

Caption: Workflow logic for selecting and utilizing S-MMB, ensuring matrix compatibility and dual-detector validation.

Part 4: Validation & Troubleshooting

Linearity and RRF

To validate the system, construct a calibration curve of your target analyte (e.g., S-methyl thioacetate) ranging from 10 ppb to 1000 ppb, while keeping S-MMB constant at 100 ppb.

Calculate the Relative Response Factor (RRF) for each point:



  • Acceptance Criteria: The %RSD of the RRFs across the calibration range should be < 15%. If > 15%, it indicates that S-MMB is not tracking the analyte's extraction efficiency correctly (likely due to fiber saturation).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low IS Recovery Hydrolysis in MatrixEnsure sample pH is < 7.0. Analyze immediately after spiking.
Split Peak (IS) Thermal DegradationLower Inlet temperature to 200°C. Use a deactivated liner.
Co-elution Matrix InterferenceSwitch column phase (e.g., from DB-5 to DB-WAX). Adjust oven ramp rate.
Drifting RRF Fiber AgingSPME fibers degrade with sulfur exposure. Replace fiber every 50-100 injections.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 65285, this compound.[3] Retrieved from [Link]

  • The Good Scents Company (2023). this compound Flavor and Fragrance Data. Retrieved from [Link]

  • Siebert, T. E., et al. (2010). Volatile Sulfur Compounds in Wine: Analysis and Effect on Sensory Perception. (Contextual grounding for VSC analysis methods). Retrieved from [Link]

  • Agilent Technologies. Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas using GC-SCD. (Protocol basis for SCD settings). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: S-Methyl 2-methylbutanethioate Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Degradation of S-Methyl 2-methylbutanethioate in Acidic Conditions

Current Status: System Active Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Technical Support Center. You are likely here because you are observing unexpected instability, poor mass balance, or kinetic anomalies with This compound (CAS: 42075-45-6) in your acidic formulations or reaction mixtures.

This guide moves beyond basic textbook definitions. As a thioester with alpha-branching, this molecule presents unique challenges compared to standard esters. The degradation pathway is primarily acid-catalyzed hydrolysis , yielding 2-methylbutanoic acid and methanethiol .

Module 1: The Chemistry of Failure (Mechanism)

The Degradation Pathway

Unlike oxygen esters, the thioester bond (


) has less resonance stabilization, making the carbonyl carbon more electrophilic. However, under acidic conditions, the mechanism is analogous to standard ester hydrolysis (

mechanism).

Critical Insight: The 2-methyl group provides steric hindrance that significantly retards the rate of nucleophilic attack compared to unbranched thioesters (e.g., S-methyl thioacetate). If your degradation is faster than expected, check for specific acid catalysis (pH < 2) or temperature excursions.

The Reaction:



Visualizing the Mechanism

The following diagram details the stepwise protonation and hydrolysis mechanism.

ThioesterHydrolysis cluster_0 Key Kinetic Bottleneck Start S-Methyl 2-methylbutanethioate Protonation Protonation of Carbonyl Oxygen Start->Protonation + H+ Attack Nucleophilic Attack by Water Protonation->Attack + H2O (RDS) Intermediate Tetrahedral Intermediate Attack->Intermediate Collapse Collapse & Release of CH3SH Intermediate->Collapse - H+ Products 2-Methylbutanoic Acid + Methanethiol Collapse->Products

Figure 1: Acid-catalyzed hydrolysis mechanism. The nucleophilic attack by water (yellow node) is sterically hindered by the alpha-methyl group.

Module 2: Troubleshooting Guide (FAQs)

Issue 1: "I cannot achieve 100% Mass Balance."

Diagnosis: Volatility Loss. Technical Explanation: The hydrolysis product, Methanethiol (


), is a gas at room temperature (Boiling Point: ~6°C). It will escape the reaction vessel immediately upon formation. Furthermore, the starting material, this compound, is also volatile.
Corrective Action: 
  • Closed Systems: Reactions must be performed in sealed, crimp-top vials if monitoring kinetics.

  • Trap the Thiol: If quantifying the leaving group, bubble the effluent through a trap containing Ellman’s reagent or lead acetate (forms a precipitate), though GC-headspace is preferred.

  • Internal Standard (ISTD): Never rely on external calibration. Use a structurally similar but non-reactive internal standard (e.g., Ethyl heptanoate or 2-Octanone ) added before the experiment begins to normalize for evaporative losses [1].

Issue 2: "The reaction rate is inconsistent between batches."

Diagnosis: Phase Transfer Limitations or Buffer Catalysis. Technical Explanation: this compound is lipophilic (LogP ~1.92) [2]. In aqueous acid, it forms an emulsion. If the stirring rate varies, the surface area between the organic thioester droplets and the acidic aqueous phase changes, altering the observed rate. Corrective Action:

  • Co-solvent: Use a water-miscible co-solvent (Acetonitrile or Methanol, 30-50% v/v) to ensure a homogeneous single phase.

  • Buffer Check: Ensure you are using non-nucleophilic buffers (e.g., Phosphate, Citrate). Avoid Acetate buffers if possible, as high concentrations can sometimes complicate kinetics via general acid/base catalysis or anhydride formation (rare but possible).

Issue 3: "My product smells different than the standard."

Diagnosis: Racemization or Transesterification. Technical Explanation:

  • Chirality: The 2-methyl group creates a chiral center. While acid-catalyzed racemization is slower than base-catalyzed, prolonged exposure to heat and acid can racemize the (S)- or (R)- enantiomer. The human nose is highly sensitive to chiral differences in flavor compounds [3].

  • Transesterification: If you use an alcohol co-solvent (e.g., Methanol or Ethanol) in the presence of acid, you may be converting the thioester into an oxygen ester (e.g., Methyl 2-methylbutanoate), which has a different odor profile. Corrective Action:

  • Use Acetonitrile (ACN) as the co-solvent (non-nucleophilic).

  • Analyze enantiomeric excess using a chiral GC column (e.g., Cyclodextrin-based phases).

Module 3: Experimental Protocols

Kinetic Stability Assay (Standard Operating Procedure)

Objective: Determine the half-life (


) of the thioester at a specific pH.

Materials:

  • Analyte: this compound (10 mM stock in ACN).

  • Internal Standard: Ethyl heptanoate (10 mM stock in ACN).

  • Media: 0.1 M HCl (pH 1.0) or Citrate Buffer (pH 3.0).

  • Instrument: GC-MS or HPLC-UV (230-250 nm detection for thioester bond).

Workflow:

  • Preparation: Mix 900 µL of Acidic Media + 100 µL of ACN containing the Internal Standard.

  • Initiation: Spike 10 µL of Analyte stock into the mixture. Vortex for 5 seconds.

  • Incubation: Hold at 37°C (or desired temp) in a sealed headspace vial.

  • Sampling: At

    
     min.
    
  • Quenching (Critical):

    • For HPLC: Add 1 volume of cold ACN/Water (50:50) and inject immediately.

    • For GC: Extract immediately with 500 µL Hexane. The acid product and remaining thioester will partition into Hexane; the methanethiol will likely be lost (quantify based on thioester disappearance).

Analytical Troubleshooting Flowchart

Troubleshooting Start Problem Detected Decision1 Is Mass Balance < 90%? Start->Decision1 Action1 Check Volatility. Use Sealed Vials. Add Internal Standard. Decision1->Action1 Yes Decision2 Is Rate Non-Linear? Decision1->Decision2 No Action2 Check Solubility. Add ACN/MeOH to ensure single phase. Decision2->Action2 Yes Decision3 New Peak in GC? Decision2->Decision3 No Action3 Identify Byproduct. If Alcohol solvent used: Transesterification? Decision3->Action3 Yes

Figure 2: Decision tree for diagnosing experimental anomalies.

Module 4: Safety & Data Integrity

Methanethiol Management

WARNING: The hydrolysis releases Methanethiol (


).
  • Odor Threshold: 0.002 ppm (extremely low).

  • Toxicity: High.

  • Containment: All degradation experiments must be performed in a fume hood. Glassware should be soaked in a bleach solution (oxidizes thiol to sulfonate) before removal from the hood to neutralize the odor.

Data Reporting (Table Template)

When documenting your stability data, use the following structure to ensure reproducibility.

ParameterValue (Example)Notes
pH 1.2 (0.1 M HCl)Measured at start and end.
Temperature 37°C ± 0.5°CControlled via water bath.
Co-solvent 30% AcetonitrileEssential for solubility.

(rate constant)

Derived from

vs time plot.
Half-life (

)
~277 minCalculated as

.
Mass Balance 94%Sum of Thioester + Acid product (molar).

References

  • Internal Standards for Volatile Analysis: National Institutes of Health (NIH). (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Link

  • Chemical Properties: Cheméo. (n.d.). Chemical Properties of this compound (CAS 42075-45-6). Link

  • Flavor Chemistry & Chirality: Leffingwell & Associates. (n.d.). The S-Methyl 2-methylbutanethioates: Odor Profiles. Link

  • Thioester Hydrolysis Kinetics: Whitesides Research Group, Harvard University. (2011).[1] The Relative Rates of Thiol–Thioester Exchange and Hydrolysis. Link

  • General Mechanism: Chemistry LibreTexts. (2022). Hydrolysis of Thioesters, Esters, and Amides. Link

Sources

Technical Support Center: GC Analysis of S-Methyl 2-methylbutanethioate

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Guide for S-Methyl 2-methylbutanethioate (CAS: 42075-45-6) Applicable Techniques: GC-MS, GC-FPD, GC-SCD, SPME-GC Target Analyte: this compound (Volatile Thioester)[1]

Diagnostic Triad: The Core Troubleshooting Framework

Before adjusting hardware, categorize your issue into one of three domains. This thioester presents unique challenges due to its volatility, sulfur reactivity, and structural isomerism.

Domain A: Peak Shape & Integrity (The "Physics")[2]
  • Symptom: Tailing peaks, broad solvent fronts, or "shark fin" shapes.

  • Root Cause: Thioesters are Lewis bases. They interact aggressively with active metal sites (inlet liners, gold seals) and silanol groups in the column stationary phase.

  • Immediate Action: Switch to Ultra-Inert (UI) liners and trim 10-20 cm from the column head.

Domain B: Separation & Selectivity (The "Chemistry")[2][3]
  • Symptom: Co-elution or shoulder peaks.[2]

  • Root Cause: The critical separation is between This compound and its isomer S-Methyl 3-methylbutanethioate (S-Methyl isovalerate).[1] Standard non-polar columns (e.g., DB-5) often fail to resolve these fully.[1]

  • Immediate Action: Switch to a polar phase (Wax/PEG) or a specific chiral column if enantiomeric separation is required.

Domain C: Sensitivity & Stability (The "Signal")
  • Symptom: Signal drift or disappearing peaks.[3]

  • Root Cause: Hydrolysis in wet matrices or oxidation during sample prep.

  • Immediate Action: Verify pH neutrality of the matrix and minimize water content in liquid injections.

Troubleshooting FAQs: Scenarios & Solutions

Scenario 1: "I see a shoulder on my target peak. Is it an impurity?"

Diagnosis: Likely Co-elution of Isomers. this compound (CAS 42075-45-6) often co-occurs with S-Methyl 3-methylbutanethioate (CAS 23747-45-7).[1] On a standard 5% Phenyl column (e.g., DB-5ms), their Retention Indices (RI) are nearly identical (~860-870).[1]

Solution Protocol:

  • Change Selectivity: Switch to a PEG (Polyethylene Glycol) / Wax column . The polarity difference typically resolves the structural isomers.

    • Target RI (Wax): ~1195–1215.[4]

  • Optimize Temperature Ramp: Slow the ramp rate to 2°C/min around the elution temperature (approx. 100°C - 120°C depending on flow).

Scenario 2: "My peak tails significantly, lowering my quantification accuracy."

Diagnosis: Active Site Adsorption. Sulfur allows the molecule to act as a "soft" ligand, binding to iron or copper traces in the inlet or active silanols in the column.

Solution Protocol:

  • Inlet Hygiene: Replace the liner with a deactivated, wool-free liner (or one with deactivated glass wool).

  • Column Maintenance: "Bake out" the column at its max temperature limit for 30 minutes, then trim 0.5m from the inlet side.

  • Gold Seal: If using an Agilent system, replace the standard gold seal with an Ultra-Inert Gold Seal .

Scenario 3: "I need to separate the enantiomers for flavor profiling."

Diagnosis: Chiral Resolution Required. The C2 position is a chiral center. The (S)-enantiomer and (R)-enantiomer have distinct odor thresholds and qualities (fruity vs. onion-like).[1]

Solution Protocol:

  • Column Choice: Use a Cyclodextrin-based phase.

    • Recommended:Rt-βDEXsm or Cyclosil-B .[1]

  • Method: Isothermal hold at lower temperatures (e.g., 90°C) is often required to maximize the separation factor (

    
    ).
    

Visual Troubleshooting Logic

The following diagram illustrates the decision process for diagnosing peak issues specific to thioesters.

G Start Problem Detected IssueType Identify Symptom Start->IssueType Tailing Peak Tailing IssueType->Tailing Coelution Doublet/Shoulder IssueType->Coelution NoSignal Low/No Signal IssueType->NoSignal LinerCheck Check Inlet Liner Tailing->LinerCheck IsomerCheck Isomer Interference? (2-Me vs 3-Me) Coelution->IsomerCheck DetectorCheck Detector Type? NoSignal->DetectorCheck Action1 Replace with UI Liner (No Glass Wool) LinerCheck->Action1 Dirty/Active ColumnTrim Trim Column (0.5m) LinerCheck->ColumnTrim Liner OK Action2 Switch to Wax Column (High Polarity) IsomerCheck->Action2 Structural Isomer Action3 Use Chiral Column (Cyclodextrin) IsomerCheck->Action3 Enantiomers Action4 Check Quenching (FPD) or Coking (FID) DetectorCheck->Action4 PrepCheck Check Sample pH (Hydrolysis Risk) DetectorCheck->PrepCheck

Figure 1: Decision tree for diagnosing chromatographic anomalies in thioester analysis.

Validated Experimental Method (SPME-GC-MS)

This protocol minimizes matrix interference and hydrolysis by utilizing Headspace Solid Phase Microextraction (HS-SPME).[1]

A. Sample Preparation
ParameterSetting/RequirementReason
Fiber Type DVB/CAR/PDMS (Grey)"Triple phase" covers the volatility and polarity range best.[1]
Incubation 40°C for 20 minHigher temps may degrade the thioester or induce oxidation.
Salt Addition 30% NaCl (w/v)"Salting out" effect increases headspace concentration significantly.
Vial pH Adjust to 6.0 - 7.0Prevent acid/base catalyzed hydrolysis of the thioester bond.
B. GC Parameters (Agilent 7890/8890 equivalent)
  • Inlet: Splitless mode @ 250°C. Crucial: Use a 0.75mm ID SPME liner.

  • Column: DB-Wax (or equivalent PEG), 30m x 0.25mm x 0.25µm.[1]

    • Note: If using DB-5, expect co-elution with 3-methyl isomer.[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 40°C (hold 2 min) — Focuses volatiles.

    • Ramp 5°C/min to 150°C — Slow ramp separates isomers.

    • Ramp 20°C/min to 240°C (hold 5 min) — Bake out.

C. Detection (MS vs. FPD/SCD)
DetectorProsCons
MS (Single Quad) Identifies structure; separates co-eluting non-isomers via ion extraction.[1]Lower sensitivity for sulfur than SCD; isomers have identical spectra.
FPD (Flame Photometric) Sulfur selective; eliminates hydrocarbon matrix noise.Non-linear response (quadratic); subject to "quenching" if co-eluting with hydrocarbons.
SCD (Chemiluminescence) Gold Standard. Linear, equimolar response, high sensitivity.Higher maintenance; more expensive.

Comparative Data: Retention Indices

Use these indices to validate your peak identity. Note the shift between polar and non-polar phases.[4]

CompoundCASRI (Non-Polar / DB-5)RI (Polar / Wax)
This compound 42075-45-6 863 - 870 1195 - 1215
S-Methyl 3-methylbutanethioate23747-45-7860 - 8681180 - 1190
S-Methyl thiobutyrate2432-51-1820 - 8301130 - 1140

Data compiled from NIST and Flavornet databases [1, 2].

Advanced Workflow: Isomer Separation Strategy

The following flow details the method development path when the standard method fails to resolve the 2-methyl and 3-methyl isomers.

MethodDev Sample Sample Injection Col_NP Non-Polar Column (DB-1 / DB-5) Sample->Col_NP Result_NP Result: Likely Co-elution Col_NP->Result_NP Decision Resolution < 1.5? Result_NP->Decision Col_Polar Switch to Polar (DB-Wax / FFAP) Decision->Col_Polar Yes (Fix) Result_Polar Result: Structural Separation (2-Me vs 3-Me) Col_Polar->Result_Polar Chiral_Req Need Enantiomers? Result_Polar->Chiral_Req Col_Chiral Chiral Column (Beta-DEX) Chiral_Req->Col_Chiral Yes Result_Final Full Resolution (S)-2-Me / (R)-2-Me Col_Chiral->Result_Final

Figure 2: Method development pathway for structural and chiral resolution.

References

  • NIST Mass Spectrometry Data Center. (2023). This compound Retention Indices. NIST Chemistry WebBook, SRD 69.[5] Link

  • The Good Scents Company. (2023). This compound Material Safety & Organoleptic Data. Link

  • Leffingwell, J. C. (2001). Chirality & Odour Perception: The S-Methyl 2-methylbutanethioates. Leffingwell & Associates. Link

  • Agilent Technologies. (2020). GC Troubleshooting Guide: Peak Tailing and Active Sites. Link

Sources

Technical Support Center: Method Refinement for Trace Level Detection of S-Methyl 2-methylbutanethioate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of S-Methyl 2-methylbutanethioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the trace level detection of this key volatile sulfur compound.

Introduction to this compound Analysis

This compound is a volatile organic compound with a characteristic sulfurous odor.[1] Its analysis at trace levels presents several challenges due to its reactivity and potential for matrix interferences. This guide provides a comprehensive overview of method refinement using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the analysis of volatile and semi-volatile compounds.[2]

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound relevant to its analysis?

Understanding the analyte's properties is crucial for method development. Here are some key characteristics:

PropertyValueSource
Molecular FormulaC6H12OS[3]
Molecular Weight132.23 g/mol [3]
Boiling Point153-158 °C at 760 mmHg[3]
Vapor Pressure2.672 mmHg at 25 °C (estimated)[3]
logP (o/w)2.232 (estimated)[3]
SolubilitySoluble in alcohol and fats; sparingly soluble in water[3]

Q2: What is the recommended analytical technique for trace level detection?

For trace level analysis of volatile compounds like this compound in complex matrices, Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended. This technique offers excellent sensitivity, requires minimal sample preparation, and is solvent-free.[4]

Q3: Which SPME fiber is best suited for this compound?

The choice of SPME fiber is critical for efficient extraction. For a broad range of volatile and semi-volatile compounds, including thioesters, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often the best choice due to its mixed-mode stationary phase that can trap analytes of varying polarities and molecular weights.

Q4: How can I confirm the identity of the this compound peak in my chromatogram?

Peak identification should be based on a combination of:

  • Mass Spectrum: Comparison of the acquired mass spectrum with a reference spectrum from a library (e.g., NIST, Wiley).

  • Retention Index (RI): Comparing the calculated Kovats Retention Index with literature values. While specific data for this compound is scarce, values for similar compounds like S-methyl butanethioate (RI on a standard non-polar column: ~867) can provide a useful reference point.[5]

  • Co-injection with a Standard: The most definitive method is to co-inject a certified reference standard of this compound with your sample and observe peak enhancement.

Experimental Protocols

Protocol 1: HS-SPME-GC-MS Method for this compound

This protocol provides a starting point for method development. Optimization will be necessary based on the specific matrix and instrumentation.

1. Sample Preparation:

  • For liquid samples (e.g., beverages, water), place a known volume (e.g., 5 mL) into a 20 mL headspace vial.
  • For solid or semi-solid samples (e.g., food products), weigh a homogenized sample (e.g., 2 g) into a 20 mL headspace vial.
  • To enhance the release of the analyte into the headspace, the addition of a salt (e.g., NaCl to a final concentration of 20-30% w/v for aqueous samples) is recommended. This "salting-out" effect reduces the solubility of the analyte in the matrix.
  • Spike the sample with an appropriate internal standard (see Quantitative Analysis section).

2. HS-SPME Procedure:

  • Use a DVB/CAR/PDMS SPME fiber.
  • Equilibrate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.
  • Expose the SPME fiber to the headspace above the sample for a defined extraction time (e.g., 30 minutes) at the same temperature with continued agitation.

3. GC-MS Analysis:

  • Injector: Desorb the SPME fiber in the GC inlet at a temperature of 250°C for 5 minutes in splitless mode.
  • Column: A mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is a good starting point.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 40°C, hold for 2 minutes.
  • Ramp: 10°C/min to 250°C.
  • Hold: 5 minutes at 250°C.
  • Mass Spectrometer:
  • Transfer line temperature: 280°C.
  • Ion source temperature: 230°C.
  • Scan range: m/z 35-350.
  • For trace level detection, use Selected Ion Monitoring (SIM) mode. Based on the structure, key fragment ions would likely include the molecular ion (m/z 132) and fragments corresponding to the loss of the methoxy group (m/z 101), the thiomethyl group (m/z 85), and the acylium ion (m/z 57).

Troubleshooting Guide

This section addresses common issues encountered during the analysis of this compound and other volatile sulfur compounds.

Diagram: Troubleshooting Workflow for Poor Peak Shape

Troubleshooting_Peak_Shape start Poor Peak Shape (Tailing or Broadening) check_inertness Is the GC system inert? start->check_inertness Volatile Sulfur Compound check_column Is the column installed correctly and in good condition? check_inertness->check_column Yes remedy_inertness Use inert-coated liners, seals, and tubing. Consider a sulfur-specific column. check_inertness->remedy_inertness No check_temp Are the inlet and oven temperatures appropriate? check_column->check_temp Yes remedy_column Re-install or trim the column. Replace if necessary. check_column->remedy_column No check_overload Is the column overloaded? check_temp->check_overload Yes remedy_temp Optimize inlet temperature to prevent degradation. Lower initial oven temperature for better focusing. check_temp->remedy_temp No remedy_overload Reduce sample concentration or injection volume. Use a higher split ratio if applicable. check_overload->remedy_overload Yes

Caption: A logical workflow for troubleshooting poor peak shape in the GC analysis of volatile sulfur compounds.

Q5: My peaks for this compound are tailing. What could be the cause?

Peak tailing for active compounds like thioesters is a common problem and is often due to active sites in the GC system.[6]

  • Cause: Active sites in the inlet liner, column, or other parts of the flow path can interact with the sulfur atom, causing adsorption and leading to tailing peaks.

  • Solution:

    • Inert Flow Path: Ensure all components in the sample flow path (liner, seals, column) are deactivated or made of inert materials.[7] Consider using liners specifically designed for active compound analysis.

    • Column Conditioning: Properly condition the GC column according to the manufacturer's instructions.

    • Column Trimming: If the front of the column has become active, trimming 10-20 cm may resolve the issue.[8]

    • Column Choice: For persistent issues, consider a column specifically designed for sulfur analysis.[9]

Q6: I am not getting enough sensitivity for my analyte. How can I improve it?

Low sensitivity can be due to a variety of factors, from sample preparation to instrument settings.

  • Cause: Inefficient extraction, analyte degradation, or suboptimal MS parameters.

  • Solution:

    • Optimize SPME: Systematically optimize SPME parameters (fiber type, extraction time, and temperature) to maximize extraction efficiency.

    • Inlet Temperature: While a high inlet temperature is needed for desorption, excessively high temperatures can cause thermal degradation of the analyte. Perform a temperature study to find the optimal balance.

    • MS Detection: Switch from full scan to Selected Ion Monitoring (SIM) mode. This significantly increases sensitivity by only monitoring the characteristic ions of your analyte.

    • Check for Leaks: Leaks in the GC system can lead to a loss of sample and reduced sensitivity.

Q7: My quantitative results are not reproducible. What should I check?

Poor reproducibility is often related to variations in sample preparation or injection.

  • Cause: Inconsistent SPME extraction, matrix effects, or instrument variability.[10]

  • Solution:

    • Internal Standard: The use of an appropriate internal standard is crucial to correct for variations in extraction efficiency and injection volume.[11] The internal standard should be added to all samples and standards at the same concentration early in the sample preparation process.

    • Automation: If available, use an autosampler for SPME extraction and injection to ensure consistent timing and positioning of the fiber.

    • Matrix Matching: If analyzing samples in a complex matrix, prepare your calibration standards in a similar matrix to account for matrix effects.

Quantitative Analysis

For accurate and reliable quantification of this compound, the use of an internal standard is highly recommended.

Choosing an Internal Standard:

  • Homologous Thioesters: A thioester with a slightly different alkyl chain length (e.g., S-Ethyl 2-methylbutanethioate or S-Methyl pentanethioate).

  • Other Sulfur Compounds: A stable sulfur compound with a similar volatility and polarity.

  • Non-Sulfur Compounds: If a suitable sulfur-containing internal standard is not available, a non-sulfur compound with similar chromatographic behavior can be used, but it may not fully compensate for sulfur-specific interactions in the system.

Calibration:

Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte to generate a calibration curve.

Diagram: Quantitative Analysis Workflow

Quantitative_Analysis_Workflow start Start Quantitative Analysis prep_samples Prepare Samples and Calibration Standards start->prep_samples add_is Add a fixed amount of Internal Standard to all prep_samples->add_is hs_spme Perform HS-SPME Extraction add_is->hs_spme gc_ms GC-MS Analysis hs_spme->gc_ms integrate_peaks Integrate Peak Areas of Analyte and Internal Standard gc_ms->integrate_peaks calc_ratio Calculate Peak Area Ratio (Analyte/IS) integrate_peaks->calc_ratio calibration_curve Generate Calibration Curve calc_ratio->calibration_curve For Standards quantify Quantify Analyte in Samples calc_ratio->quantify For Samples calibration_curve->quantify Use Curve

Caption: A step-by-step workflow for the quantitative analysis of this compound using an internal standard.

Method Validation

A validated analytical method ensures the reliability of your results. Key validation parameters to consider include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[12]

  • Linearity: The range over which the instrument response is proportional to the analyte concentration.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

For detailed guidance on method validation, refer to established guidelines such as those from the International Council for Harmonisation (ICH) or the US Environmental Protection Agency (EPA).

References

  • The Good Scents Company. S-tropical 2-thiobutyrate this compound. Available at: [Link]

  • The Good Scents Company. methyl 2-(methyl thio) butyrate methyl 2-(methylthio) butyrate. Available at: [Link]

  • PubChem. S-methyl butanethioate. National Center for Biotechnology Information. Available at: [Link]

  • Leffingwell, J.C. The S-Methyl 2-methylbutanethioates. Leffingwell & Associates. Available at: [Link]

  • Agilent Technologies. Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Available at: [Link]

  • Prokes, R., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Molecules, 25(16), 3619. Available at: [Link]

  • Agilent Technologies. Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Available at: [Link]

  • M. M. Mathkoor, et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499. Available at: [Link]

  • Chemguide. mass spectra - fragmentation patterns. Available at: [Link]

  • Dou tofu, Y., & Qian, M. C. (2019). Effect of Wine Matrix Composition on the Quantification of Volatile Sulfur Compounds by Headspace Solid-Phase Microextraction-Gas Chromatography-Pulsed Flame Photometric Detection. Molecules (Basel, Switzerland), 24(18), 3320. Available at: [Link]

  • SCION Instruments. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Available at: [Link]

  • Taylor, T. The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Chromatography Online. Available at: [Link]

  • Amoore, J. E., & Forrester, L. J. (1976). Method Validation for the Trace Analysis of Geosmin and 2-Methylisoborneol in Water by “Salt-Free” Purge-and. Journal of Chromatographic Science, 14(3), 142-147. Available at: [Link]

  • The Pherobase. The Kovats Retention Index: Methyl 2-methylbutanoate (C6H12O2). Available at: [Link]

  • Prokes, R., et al. (2021). INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD. BEZPEČNOSTNÍ VÝZKUM, 1, 1-14. Available at: [Link]

  • Chemguide. mass spectra - fragmentation patterns. Available at: [Link]

  • Wang, C., Morales, M., & Firor, R. (2011). Analysis of Low-Level Sulfur Compounds in Natural Gas and Propylene Using a Pulsed Flame Photometric Detector. Agilent Technologies Application Note, 5990-9252EN. Available at: [Link]

  • Element Lab Solutions. Troubleshooting GC peak shapes. Available at: [Link]

  • US EPA. (2016). Trace Volatile Data Validation, SOP No. HW-34A Revision 0; SOM02.2. Available at: [Link]

  • Agilent Technologies. Tailing Peaks - Part 2 - GC Troubleshooting Series. YouTube. Available at: [Link]

  • Chemistry For Everyone. What Is An Internal Standard In Gas Chromatography? YouTube. Available at: [Link]

  • Agilent Technologies. Determination of sulfur compounds in various light hydrocarbon matrices by Sulfur Chemiluminescence Detector. Available at: [Link]

  • Phenomenex. GC Column Troubleshooting Guide. Available at: [Link]

  • LIPID MAPS. Fatty Acid Mass Spectrometry Protocol. Available at: [Link]

  • Agilent Technologies. Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. Available at: [Link]

  • The Pherobase. The Kovats Retention Index: (S)-Methyl 3-methylbutanethioate (C6H12OS). Available at: [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Available at: [Link]

Sources

Validation & Comparative

Technical Comparison: S-Methyl 2-methylbutanethioate vs. Aliphatic Thioesters in Flavor Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Dual Nature of Thioesters

Volatile sulfur compounds (VSCs) are the "high-impact" warheads of flavor chemistry. Among them, S-Methyl 2-methylbutanethioate (FEMA 3864) occupies a unique biological niche. Unlike its straight-chain cousins that predominantly drive "cheesy" or "alliacious" (onion/garlic) profiles, FEMA 3864 bridges the gap between fermented dairy and exotic tropical fruit depending on its concentration and enantiomeric purity.

This guide objectively compares this compound against standard aliphatic thioesters (e.g., Methyl thiobutyrate, S-Methyl thiohexanoate), providing experimental protocols for their synthesis and sensory validation.

Chemical & Sensory Profile Comparison[1][2][3][4]

The following table synthesizes physicochemical data and sensory thresholds. Note the distinct shift in odor character driven by the branching at the alpha-carbon position in FEMA 3864.

Table 1: Comparative Profile of Key Aliphatic Thioesters
FeatureThis compound Methyl thiobutyrate S-Methyl thiohexanoate
FEMA Number 386433083865
CAS Number 42075-45-62432-51-12432-77-1
Structure Type Branched-chain ThioesterStraight-chain ThioesterStraight-chain Thioester
Primary Odor Passion Fruit , Tropical, FreshCheesy, Sulfurous, MustyGreen, Floral, Pineapple
Secondary Nuance Fermented/Dairy (at high conc.)Onion, CabbageWaxy, Fatty
Detection Threshold Very Low (< 1 ppb in water)*~6 ng (Air/GC-O)Higher (> 50 ng Air/GC-O)
Key Application Exotic fruit flavors, Camembert top-notesCheddar cheese, DurianPineapple, Vegetable
Enantiomeric Effect (R)-isomer: Distinctly fruity/tropicalRacemic: Weaker, "dirty" notesLess pronouncedLess pronounced

*Threshold values are matrix-dependent. S-methyl thioesters generally exhibit thresholds in the ppt to low ppb range in aqueous solution.

Deep Dive: The Enantiomeric "Switch"

A critical insight for researchers is the structure-odor relationship (SOR) governed by chirality. While many thioesters are used as racemates, this compound exhibits a profound "switch" in perception based on its stereochemistry.

  • (-)-(R)-S-Methyl 2-methylbutanethioate: This enantiomer is responsible for the "beautiful, fresh, passion fruit" character. It is the target molecule for high-end tropical fruit formulations.

  • Racemic Mixture: Often described as having a "natural but low strength" odor with interfering "slight other smells" (often interpreted as dirty or sulfury).

Causality: The receptor binding pocket for tropical fruit esters (like ethyl butyrate) likely accommodates the branched (R)-configuration of the thioester more favorably than the (S)-form, triggering the "fruity" signal over the "sulfurous" background noise common to VSCs.

Experimental Methodologies

To validate these profiles in a laboratory setting, the following self-validating protocols are recommended.

Protocol A: Selective Synthesis via Acid Chloride

Objective: To synthesize high-purity this compound for sensory evaluation.

Reagents: 2-Methylbutyryl chloride (98%), Sodium methanethiolate (NaSMe) or Methanethiol (gas), Dichloromethane (DCM).

  • Setup: Equip a 3-neck round-bottom flask with a nitrogen inlet, dropping funnel, and thermometer. Cool the system to 0°C using an ice bath.

  • Reaction:

    • Charge the flask with 2-Methylbutyryl chloride (1.0 eq) dissolved in anhydrous DCM.

    • Slowly add Sodium methanethiolate (1.1 eq) suspended in DCM (or bubble methanethiol gas if available/safe) over 30 minutes.

    • Critical Control Point: Maintain temperature < 5°C to prevent polymerization or side-reactions.

  • Quenching: Stir for 2 hours at room temperature. Quench with ice-cold water.

  • Extraction: Separate the organic layer.[1] Wash with 5% NaHCO3 (to remove residual acid) and brine. Dry over anhydrous MgSO4.

  • Purification: Concentrate via rotary evaporation (low vacuum, < 30°C due to volatility). Purify via distillation or flash chromatography (Pentane/Ether gradient).

Protocol B: GC-O Analysis (AEDA)

Objective: To determine the Flavor Dilution (FD) factor and confirm odor active regions.

  • Extraction: Use Solvent-Assisted Flavor Evaporation (SAFE) to isolate volatiles from the matrix (e.g., fruit pulp or cheese model) without thermal artifacts.

  • Dilution: Prepare a stepwise dilution series (1:2, 1:4, ... 1:1024) of the extract in diethyl ether.

  • Analysis: Inject each dilution into a GC-O system (e.g., DB-WAX column).

  • Sniffing: Three trained panelists sniff the effluent port.

  • Calculation: The highest dilution at which the odorant is detected is the FD Factor .

    • Self-Validation: If this compound does not show an FD factor > 64 in a tropical matrix, the extraction method may have lost the highly volatile sulfur component.

Visualizing the Logic

Diagram 1: Biosynthetic & Chemical Pathways

This diagram illustrates how precursor amino acids diverge into either "fruity" or "cheesy" thioesters.

ThioesterPathways Isoleucine L-Isoleucine (Precursor) KetoAcid α-Keto Acid (Intermediate) Isoleucine->KetoAcid Transamination Leucine L-Leucine (Precursor) Leucine->KetoAcid Enzyme Enzymatic Thiolation KetoAcid->Enzyme AcidChloride Acyl Chloride (Synthetic Route) ChemSyn Chemical Synthesis (+MeSH) AcidChloride->ChemSyn FEMA3864 This compound (FEMA 3864) 'Passion Fruit' Enzyme->FEMA3864 From Isoleucine MeThioBut Methyl thiobutyrate 'Cheesy' Enzyme->MeThioBut From Leucine ChemSyn->FEMA3864 High Yield

Caption: Divergence of amino acid precursors into specific thioester profiles via enzymatic or synthetic pathways.

Diagram 2: Analytical Workflow (SAFE to GC-O)

This workflow ensures the capture of high-volatility sulfur compounds without thermal degradation.

AnalyticalWorkflow Sample Sample Matrix (Fruit/Dairy) Extraction SAFE Extraction (High Vacuum, Low Temp) Sample->Extraction Isolate Volatiles Concentration Concentration (Vigreux Column) Extraction->Concentration Remove Solvent Dilution Stepwise Dilution (1:2, 1:4... 1:n) Concentration->Dilution Prepare Series GCO GC-Olfactometry (DB-WAX / DB-5) Dilution->GCO Inject Data AEDA / FD Factors (Odor Activity) GCO->Data Human Detection

Caption: Step-by-step analytical protocol for determining odor potency of volatile thioesters.

References

  • Leffingwell, J. C. (2001). Chirality & Odour Perception: The S-Methyl 2-methylbutanethioates. Leffingwell & Associates. Available at: [Link]

  • Boudhrioua, N., et al. (2003). Sensory Evaluation of a Library of S-Methyl Thioesters. Journal of Agricultural and Food Chemistry.
  • Ogura, M., et al. (2008). Flavor Composition or Fragrance Composition.
  • The Good Scents Company. (n.d.). This compound Profile. Available at: [Link]

  • Rowe, D. J. (2005).[2] Chemistry and Technology of Flavors and Fragrances. Blackwell Publishing.

Sources

Specificity of Detection for S-Methyl 2-methylbutanethioate in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

S-Methyl 2-methylbutanethioate (S-MMB) is a potent thioester responsible for "tropical," "cheesy," or "berry" notes in dairy and fruit matrices. Its detection is complicated by three factors: isomeric interference (specifically from S-methyl 3-methylbutanethioate), high volatility , and low odor thresholds (ppb range) that require detection limits below the noise floor of standard detectors.

This guide compares three analytical workflows to solve the specificity crisis: Standard GC-MS , GC-SCD (Sulfur Chemiluminescence) , and GC-MS/MS (Triple Quad) .

Key Finding: While GC-MS is the industry standard for identification, it fails in complex lipid matrices (e.g., cheese, fermented broths) due to hydrocarbon background interference at key ions (m/z 57, 85). GC-SCD is the recommended technique for quantification due to its equimolar response and infinite selectivity for sulfur, while Chiral GC-MS is required for functional characterization of the active (R)-enantiomer.

Part 1: The Specificity Challenge

The Isomer Problem

S-MMB (CAS 42075-45-6) exists as a structural isomer of S-methyl 3-methylbutanethioate (isovaleric thioester).

  • This compound: Branched at C2 (Ante-iso). Odor: Tropical/Fruity.[1]

  • S-Methyl 3-methylbutanethioate: Branched at C3 (Iso). Odor: Cheesy/Sweaty.[1][2]

Standard non-polar columns (e.g., DB-5) often co-elute these isomers (RI difference < 5 units). Furthermore, the mass spectra for both are dominated by the m/z 57 (butyl cation) and m/z 85 (acylium ion) fragments, making spectral deconvolution nearly impossible in trace analysis.

The Matrix Interference

In complex samples like cheese or fermentation broth, the matrix is rich in fatty acids and esters.

  • The Conflict: Lipid degradation products produce massive amounts of aliphatic hydrocarbons.

  • The Result: The m/z 57 base peak of S-MMB is swamped by the m/z 57 background from the matrix.

Part 2: Comparative Methodology

Method A: HS-SPME-GC-MS (The Generalist)
  • Principle: Headspace Solid-Phase Microextraction followed by Electron Impact Mass Spectrometry.

  • Pros: Universal identification; library searchable (NIST).

  • Cons: Poor specificity for thioesters in lipid-rich matrices; inability to distinguish isomers without specialized columns.

  • Verdict: Useful for initial screening, but unreliable for trace quantification.

Method B: GC-SCD (The Specialist)
  • Principle: Sulfur Chemiluminescence Detection. The eluate is burned in a plasma to form SO, which reacts with ozone to produce light.

  • Pros: Infinite Selectivity. The detector literally "cannot see" the hydrocarbon matrix. Equimolar response allows quantification without identical standards.

  • Cons: High equipment cost; requires separate identification run (no structural info).

  • Verdict: The Gold Standard for accurate quantification in complex matrices.

Method C: GC-MS/MS (The Sniper)
  • Principle: Triple Quadrupole MS operating in Multiple Reaction Monitoring (MRM) mode.

  • Pros: High sensitivity; filters out matrix noise by targeting specific transitions (132 -> 85).

  • Cons: Requires method development; expensive; still subject to isobaric interferences.

  • Verdict: Best for high-throughput targeted analysis once the method is validated.

Comparative Data Summary
FeatureGC-EI-MS (Scan)GC-SCDGC-MS/MS (MRM)
Linearity (R²) 0.98 - 0.99> 0.999> 0.995
LOD (ppb) 50 - 1000.5 - 1.00.1 - 0.5
Selectivity Low (Matrix Noise)Ultra-High High
Isomer Resolution Column DependentColumn DependentMass Resolution Dependent
Cost per Run LowMediumHigh

Part 3: Validated Experimental Protocol

Workflow Visualization

The following diagram illustrates the decision logic and workflow for isolating S-MMB.

G cluster_0 Critical Decision Point Sample Complex Sample (Cheese/Broth) Prep Sample Prep: HS-SPME (DVB/CAR/PDMS) Sample->Prep 40°C, 30min Sep Separation: Polar Column (DB-Wax) Prep->Sep Desorb 250°C Split Splitter Sep->Split Det_MS Detector A: MS (Identification) Split->Det_MS Structural ID Det_SCD Detector B: SCD (Quantification) Split->Det_SCD Sulfur Specificity

Caption: Dual-detection workflow utilizing polar separation to resolve isomers and SCD for matrix-independent quantification.

Step-by-Step Protocol (Recommended: GC-SCD)

1. Sample Preparation (HS-SPME)

  • Fiber Selection: Use a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber. The Carboxen layer is critical for trapping small volatiles like S-MMB (MW 132), while DVB handles larger interferences.

  • Incubation: 2g sample + 10mL saturated NaCl solution in a 20mL headspace vial. Incubate at 40°C for 15 min (agitation 500 rpm).

    • Expert Note: Do not exceed 50°C. Thioesters are thermally labile and can degrade or oxidize.

  • Extraction: Expose fiber for 30 min at 40°C.

2. Chromatographic Separation

  • Column: DB-Wax UI (or equivalent PEG phase), 30m x 0.25mm x 0.25µm.

    • Why? On a non-polar DB-5 column, S-MMB (RI ~870) co-elutes with hydrocarbon noise. On a polar DB-Wax, S-MMB shifts to RI ~1200, moving it away from the bulk lipid wash.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program: 40°C (hold 2 min) -> 5°C/min -> 230°C (hold 5 min).

    • Specificity Check: The slow ramp (5°C/min) is required to resolve the 2-methyl (S-MMB) from the 3-methyl isomer.

3. Detection (SCD Settings)

  • Burner Temp: 800°C.

  • Hydrogen Flow: 100 sccm (Optimized for sulfur response).

  • Oxidizer: Ozone generator enabled.

4. Data Validation (Self-Check)

  • Retention Index Verification: Calculate the Linear Retention Index (LRI) using an alkane ladder. S-MMB must fall within ±2 units of literature values (approx 1198 on Wax).

  • Sulfur/Carbon Ratio: If using dual detection (MS+SCD), the peak must appear on the SCD channel. If a peak appears on MS (m/z 132) but not SCD, it is a hydrocarbon co-elutant, not S-MMB.

Part 4: Advanced Characterization (Chirality)

For applications in high-end perfumery or flavor replication, determining the enantiomeric ratio is critical, as the (R)-enantiomer carries the desirable "tropical" note.

Protocol Modification:

  • Column: Replace DB-Wax with a Cyclodextrin-based chiral column (e.g., Cyclosil-B or Rt-bDEXsm).

  • Conditions: Isothermal run at 90°C may be necessary to maximize resolution (α) between the (R) and (S) forms.

References

  • Comparison of Sulfur Detectors: Shimadzu Corporation. (n.d.). GC-SCD Analysis of Fuels and Petrochemicals. Retrieved from

  • Odor Thresholds & Matrix Effects: NCBI PubChem. (2025). S-Methyl butanethioate Compound Summary. Retrieved from

  • Retention Indices: NIST Mass Spectrometry Data Center.[2] this compound Retention Indices. Retrieved from

  • Thioester Sensory Properties: Leffingwell, J. C. (n.d.). The S-Methyl 2-methylbutanethioates: Chirality & Odour Perception. Retrieved from

  • SPME Fiber Selection: Restek Corporation. Fiber Selection Guide for Volatile Sulfur Compounds. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.